molecular formula C8H13ClN2O B193161 (2-butyl-4-chloro-1H-imidazol-5-yl)methanol CAS No. 79047-41-9

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Katalognummer: B193161
CAS-Nummer: 79047-41-9
Molekulargewicht: 188.65 g/mol
InChI-Schlüssel: DXSZKDOOHOBZMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol ( 79047-41-9) is a critical chemical building block in medicinal chemistry, most prominently known as a core precursor in the synthesis of Losartan and its analogues . Losartan is a widely prescribed angiotensin II receptor blocker (ARB) used to treat hypertension, diabetic nephropathy, and heart failure . The value of this compound in research stems from its imidazole core structure, which serves as the fundamental scaffold that binds to the angiotensin II type 1 (AT1) receptor, antagonizing the effects of angiotensin II and leading to vasodilation and reduced blood pressure . Beyond its principal role in developing Losartan, this versatile intermediate has also been utilized in the design and synthesis of novel chalcone and pyrazole derivatives investigated for their angiotensin-converting enzyme (ACE) inhibitory activity, demonstrating its broader applicability in cardiovascular drug discovery research . As a key intermediate for blockbuster drugs, its study is essential for process chemistry optimization and the development of new therapeutic agents targeting the renin-angiotensin system. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h12H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSZKDOOHOBZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370867
Record name (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79047-41-9
Record name 2-Butyl-5-chloro-1H-imidazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79047-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol. The content is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Properties

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the angiotensin II receptor antagonist, Losartan.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[1][2]
Synonyms 2-Butyl-4-chloro-5-(hydroxymethyl)imidazole, Losartan Impurity AChemicalBook, PharmaCompass
CAS Registry Number 79047-41-9[3]
Molecular Formula C₈H₁₃ClN₂O[3]
Molecular Weight 188.65 g/mol [3]
Appearance White Crystalline Solid[4][5]
Melting Point 147-151 °CChemicalBook
Boiling Point 407.7±30.0 °C (Predicted)ChemicalBook
Solubility Slightly soluble in Acetone, DMSO, and MethanolChemicalBook

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of its corresponding aldehyde, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde.

Experimental Protocol: Reduction of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Ice water

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde in methanol or THF. Cool the solution to 0-5 °C using an ice bath.

  • Reduction: While stirring, add sodium borohydride portion-wise to the cooled solution. After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-6 hours.

  • Workup: Quench the reaction by slowly adding ice water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Purification: The crude product can be purified by recrystallization to yield this compound.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification start Start with 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde dissolve Dissolve in Methanol/THF start->dissolve cool Cool to 0-5 °C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir Stir at Room Temperature add_nabh4->stir quench Quench with Ice Water stir->quench extract Extract with Ethyl Acetate quench->extract purify Recrystallization extract->purify product Final Product: This compound purify->product

Synthesis and Purification Workflow

Biological Significance and Signaling Pathway

This compound is a key precursor in the synthesis of Losartan, an angiotensin II receptor blocker (ARB).[1] ARBs are a class of drugs used to treat hypertension (high blood pressure) and heart failure. They exert their effect by blocking the action of angiotensin II, a potent vasoconstrictor, on the AT₁ receptor. This leads to vasodilation and a reduction in blood pressure.

The signaling pathway involved is the Renin-Angiotensin System (RAS). The diagram below illustrates the classical RAS pathway and the point of intervention by Losartan.

G cluster_ras Renin-Angiotensin System angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii at1_receptor AT1 Receptor angiotensin_ii->at1_receptor Binds to vasoconstriction Vasoconstriction, Aldosterone Release, Increased Blood Pressure at1_receptor->vasoconstriction Activates renin Renin ace ACE losartan Losartan (Synthesized from This compound) losartan->at1_receptor Blocks

Renin-Angiotensin System and Losartan's Mechanism

Spectral Data

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its integral role in the synthesis of the widely used antihypertensive drug, Losartan. Its chemical properties are well-defined, and its synthesis is achievable through the reduction of the corresponding aldehyde. Understanding the chemical characteristics and synthetic pathways of this intermediate is crucial for the development and optimization of manufacturing processes for Losartan and other related pharmaceutical agents that target the Renin-Angiotensin System. Further research to fully characterize its spectral properties would be beneficial to the scientific community.

References

An In-depth Technical Guide to (2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 79047-41-9

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol, a key chemical intermediate in the synthesis of the angiotensin II receptor blocker (ARB), Losartan.[1][2] This document details the physicochemical properties, synthesis methodologies, and its crucial role in the manufacturing of this widely prescribed antihypertensive drug. Experimental protocols for its synthesis are provided, along with a discussion of its significance as a process-related impurity, designated as Losartan Impurity A.[3][4] Furthermore, this guide elucidates the mechanism of action of Losartan by detailing the angiotensin II signaling pathway, providing context for the importance of its synthetic precursors.

Chemical and Physical Properties

This compound is a white crystalline solid.[3] Its core structure is a substituted imidazole ring, which is a common motif in many pharmaceuticals. The compound's physical and chemical characteristics are summarized in the tables below.

Table 1: General Properties
PropertyValueReference(s)
CAS Number 79047-41-9[3][5][6]
Molecular Formula C₈H₁₃ClN₂O[5][6]
Molecular Weight 188.65 g/mol [6]
IUPAC Name This compound[]
Appearance White Crystalline Solid[3]
Melting Point 147-151 °C[3][8]
Table 2: Spectral Data
TechniqueDataReference(s)
¹H NMR A singlet signal was observed at 4.29 δ ppm with two proton integration.[4]
InChI Key DXSZKDOOHOBZMT-UHFFFAOYSA-N[5]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the reduction of its corresponding aldehyde, 2-butyl-4-chloro-5-formylimidazole (CAS: 83857-96-9). Two common methods for this reduction are sodium borohydride reduction and catalytic hydrogenation.

Experimental Protocol 1: Sodium Borohydride Reduction

This method is widely used due to its mild reaction conditions and high selectivity.

Materials:

  • 2-butyl-4-chloro-5-formylimidazole

  • Methanol or Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄)

  • Ice water

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup: Dissolve 2-butyl-4-chloro-5-formylimidazole in methanol or THF in a reaction vessel equipped with a stirrer. Cool the solution to 0-5°C using an ice bath.

  • Reduction: Slowly add sodium borohydride to the solution in portions, maintaining the temperature between 0-5°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Workup: Quench the reaction by slowly adding ice water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts and wash with deionized water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Table 3: Comparison of Synthesis Methods
ParameterSodium Borohydride ReductionCatalytic Hydrogenation
Reaction Time 4-6 hours8-10 hours
Typical Yield >85%Not specified
Purity (HPLC) >95%>99%
Experimental Protocol 2: Catalytic Hydrogenation

This method offers an alternative route with high purity of the final product.

Materials:

  • 2-butyl-4-chloro-5-formylimidazole

  • Methanol

  • Triethylamine

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Deionized water

  • Dichloromethane

  • Hexane

  • Sodium carbonate solution

  • Sodium sulfate

Procedure:

  • Reaction Setup: In an autoclave, combine 2-butyl-4-chloro-5-formylimidazole, methanol, and triethylamine. Add 10% palladium on carbon as the catalyst.[9]

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to 4-5 kg/cm ² and maintain the temperature at 20-25°C for 8-10 hours.[9] Monitor the reaction progress using thin-layer chromatography.

  • Isolation: After the reaction is complete, vent the autoclave and filter the reaction mixture to remove the catalyst. Remove the solvent under reduced pressure.

  • Workup: Add deionized water to the residue and adjust the pH to 1.2 with diluted hydrochloric acid. Then, readjust the pH to 6.8-7.5 using a sodium carbonate solution.[9]

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Dry the combined organic layers with sodium sulfate, filter, and evaporate to dryness. Add hexane to the residue at 45°C, then cool to 10-15°C to induce crystallization.[9] Filter the solid product, wash with chilled hexane, and dry under vacuum.[9]

Role in Losartan Synthesis and as an Impurity

This compound is a pivotal intermediate in the synthesis of Losartan.[1][2] The synthesis of Losartan often involves the coupling of this imidazole derivative with a substituted biphenyl moiety.

G A 2-butyl-4-chloro-5-formylimidazole B This compound A->B Reduction (e.g., NaBH4 or H2/Pd-C)

The subsequent step in Losartan synthesis involves the alkylation of the imidazole nitrogen with a protected tetrazolyl-biphenyl-methyl group, followed by deprotection to yield Losartan.

G A This compound C Trityl Losartan A->C Coupling B Protected Tetrazolyl-Biphenyl Moiety B->C D Losartan C->D Deprotection

Due to its role as a precursor, this compound can be present as a process-related impurity in the final Losartan drug product. It is designated as "Losartan Impurity A" in pharmacopeial monographs.[3][4] Rigorous analytical monitoring is essential to ensure that the levels of this and other impurities are within acceptable limits.

Mechanism of Action of Losartan and the Angiotensin II Signaling Pathway

To appreciate the significance of this compound as a building block for Losartan, it is essential to understand the pharmacological target of Losartan. Losartan is an angiotensin II receptor blocker (ARB) that selectively antagonizes the angiotensin II type 1 (AT₁) receptor.[10] Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation.

The binding of angiotensin II to the AT₁ receptor initiates a cascade of intracellular signaling events, leading to vasoconstriction, aldosterone release, and cellular growth and proliferation.[11][12][13] Losartan competitively inhibits the binding of angiotensin II to the AT₁ receptor, thereby blocking these effects and leading to vasodilation and a reduction in blood pressure.

G AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R G_protein G-protein activation AT1R->G_protein PLC Phospholipase C G_protein->PLC Aldosterone Aldosterone Release G_protein->Aldosterone IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ release IP3->Ca_release PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Cell_growth Cell Growth PKC->Cell_growth Losartan Losartan Losartan->AT1R Inhibits

Conclusion

This compound is a compound of significant interest to researchers and professionals in drug development, primarily due to its indispensable role as a precursor in the synthesis of Losartan. A thorough understanding of its synthesis, properties, and its relationship to the final active pharmaceutical ingredient is crucial for the efficient and safe production of this important antihypertensive medication. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for those working in the field of pharmaceutical synthesis and analysis.

References

An In-depth Technical Guide to (2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A Core Intermediate in Angiotensin II Receptor Blocker Synthesis

Introduction

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol is a heterocyclic organic compound featuring a substituted imidazole core. It is primarily recognized as a critical intermediate in the synthesis of angiotensin II receptor blockers (ARBs), most notably Losartan, a widely prescribed medication for hypertension.[1] This compound is also identified as Losartan Impurity A, a process-related byproduct in the manufacturing of Losartan.[2][3] Its molecular structure consists of an imidazole ring substituted with a butyl group at the 2-position, a chlorine atom at the 4-position, and a hydroxymethyl group at the 5-position. The inherent structure of this molecule, particularly its imidazole core, provides the necessary scaffold for binding to the angiotensin II type 1 (AT1) receptor.[4] This technical guide provides a comprehensive overview of its molecular structure, synthesis, and its pivotal role in pharmaceutical development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below, providing essential data for researchers and drug development professionals.

PropertyValueReferences
CAS Number 79047-41-9[4][5]
Molecular Formula C₈H₁₃ClN₂O[5]
Molecular Weight 188.65 g/mol [5]
IUPAC Name This compound[6]
Synonyms 2-Butyl-4-chloro-5-(hydroxymethyl)imidazole, 2-Butyl-4-chloro-5-hydroxymethyl-1H-imidazole, Losartan Impurity 1, Losartan EP Impurity A[7]
Appearance White Crystalline Solid[2][3]
Melting Point 147-151 °C[2][8]
Solubility Soluble in Methanol, DMSO[9]

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2-butyl-4-chloro-5-formylimidazole. This transformation can be efficiently achieved using reducing agents such as sodium borohydride or through catalytic hydrogenation.

Synthetic Pathway

The chemical transformation is illustrated in the diagram below:

G cluster_main Synthesis of this compound start 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde product This compound start->product Reduction reagent + NaBH₄ (Sodium Borohydride) or Catalytic Hydrogenation (H₂/Pd-C)

A diagram illustrating the reduction of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde.
Quantitative Analysis of Synthesis Methods

The following table summarizes the quantitative data associated with the common synthetic methods for producing this compound.

ParameterSodium Borohydride (NaBH₄) ReductionCatalytic Hydrogenation
Reaction Time 4–6 hours8–10 hours
Typical Yield 85–90%Information not readily available
Purity (by HPLC) >95%Information not readily available
Key Advantages Mild reaction conditions, high selectivityAvoids the use of metal hydrides

Data compiled from publicly available chemical synthesis literature.

Experimental Protocols

Sodium Borohydride Reduction of 2-butyl-4-chloro-5-formylimidazole

This protocol details the steps for the synthesis of this compound via the reduction of its aldehyde precursor using sodium borohydride.[4]

Materials:

  • 2-butyl-4-chloro-5-formylimidazole

  • Methanol or Tetrahydrofuran (THF)

  • Sodium Borohydride (NaBH₄)

  • Ice water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-butyl-4-chloro-5-formylimidazole in methanol or THF at a temperature of 0–5°C.

  • Reduction: While maintaining the temperature, add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to stir for 4–6 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion of the reaction, quench the reaction by slowly adding ice water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Recrystallization: Further purify the product by recrystallization to obtain this compound as a white crystalline solid.

Experimental Workflow Diagram

The following diagram outlines the key stages in the synthesis and purification of this compound.

G cluster_workflow Experimental Workflow node_dissolve Dissolve Precursor in Solvent (0-5°C) node_add_nabh4 Add NaBH₄ Portion-wise node_dissolve->node_add_nabh4 node_stir Stir at Room Temp (4-6 hours) node_add_nabh4->node_stir node_quench Quench with Ice Water node_stir->node_quench node_extract Extract with Ethyl Acetate node_quench->node_extract node_dry Dry Organic Layer node_extract->node_dry node_concentrate Concentrate (Rotary Evaporation) node_dry->node_concentrate node_recrystallize Recrystallize node_concentrate->node_recrystallize node_product Final Product node_recrystallize->node_product

A workflow diagram for the synthesis of this compound.

Biological Significance and Role in Drug Development

The primary significance of this compound lies in its role as a key building block in the synthesis of Losartan.[1] Losartan is an angiotensin II receptor antagonist that exerts its antihypertensive effects by selectively blocking the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. The imidazole-methanol moiety of the title compound forms a core part of the final Losartan molecule.

Due to its role as a precursor, this compound is also a known process-related impurity in the production of Losartan, designated as Losartan EP Impurity A.[2][3] As such, its synthesis and characterization are important for quality control and regulatory filings in the pharmaceutical industry.

While the biological activity of this compound itself is not extensively documented, derivatives of this compound have been synthesized and investigated for their potential as angiotensin-converting enzyme (ACE) inhibitors.[10][11] However, there is currently a lack of publicly available data on specific biological signaling pathways that are directly modulated by this compound. Its primary role remains that of a synthetic intermediate.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, particularly in the synthesis of antihypertensive drugs like Losartan. Its well-defined synthesis and chemical properties make it a valuable intermediate. While its direct biological activity is not a primary area of research, its structural contribution to the pharmacological effects of Losartan underscores its importance in drug development. This guide provides a foundational understanding of its chemistry, synthesis, and role in the creation of vital medications.

References

Spectroscopic Profile of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key pharmaceutical intermediate, (2-butyl-4-chloro-1H-imidazol-5-yl)methanol. This compound is a critical building block in the synthesis of angiotensin II receptor blockers, most notably Losartan.[1] A thorough understanding of its spectroscopic characteristics is essential for quality control, reaction monitoring, and impurity profiling in drug development and manufacturing.

This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental methodologies for acquiring such data, and a logical workflow for the spectroscopic analysis of this compound.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 79047-41-9[2]

  • Molecular Formula: C₈H₁₃ClN₂O[2]

  • Molecular Weight: 188.65 g/mol [1][2]

  • Appearance: White Crystalline Solid[3]

  • Melting Point: 147-151 °C[4]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. The data for NMR and IR are based on closely related N-substituted derivatives and foundational imidazole compounds, providing expected values for the core structure.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0-13.0br s1HImidazole N-H
~4.50 - 4.60s2H-CH₂OH
~2.60 - 2.70t2H-CH₂- (adjacent to imidazole)
~1.55 - 1.70m2H-CH₂-
~1.30 - 1.45m2H-CH₂-
~0.90t3H-CH₃

Data are predicted based on analogous structures and fundamental principles of NMR spectroscopy. The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~148C2 (Imidazole ring)
~147C4 (Imidazole ring)
~123C5 (Imidazole ring)
~55-CH₂OH
~29-CH₂- (adjacent to imidazole)
~26-CH₂-
~22-CH₂-
~14-CH₃

Data are predicted based on analogous structures found in the literature.[5] Actual values may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3200BroadO-H stretch (alcohol), N-H stretch (imidazole)
~2955Medium-StrongAliphatic C-H stretch (asymmetric)
~2870Medium-StrongAliphatic C-H stretch (symmetric)
~1670MediumC=N stretch (imidazole ring)
~1590MediumC=C stretch (imidazole ring)
~1050StrongC-O stretch (primary alcohol)
~790Medium-StrongC-Cl stretch

Data are based on characteristic absorption frequencies for the functional groups present in the molecule and data from similar compounds.[5]

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/zIon
188.07[M]⁺ (for ³⁵Cl)
190.07[M]⁺ (for ³⁷Cl, ~32% of M⁺)
189.08[M+H]⁺ (for ³⁵Cl)
191.08[M+H]⁺ (for ³⁷Cl, ~32% of [M+H]⁺)

The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as the N-H and O-H proton signals are solvent-dependent. DMSO-d₆ is often preferred for its ability to clearly resolve exchangeable protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This experiment requires a larger number of scans (often several thousand) due to the low natural abundance of the ¹³C isotope.

    • Typical parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy
  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.[6]

    • Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[6]

    • Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.[6][7]

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film into the spectrometer's sample holder.

    • Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

  • Instrumentation: Employ a mass spectrometer equipped with a soft ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[8] A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.[9]

  • Ionization Mode: The analysis can be performed in either positive or negative ion mode. Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Data Acquisition:

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion (e.g., m/z 189.08) and inducing fragmentation to observe characteristic product ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern. Use the accurate mass measurement to confirm the elemental composition.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample Pure Compound (C₈H₁₃ClN₂O) Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR Prep_IR Prepare Thin Film on Salt Plate Sample->Prep_IR Dissolve_MS Dissolve in LC-MS Grade Solvent Sample->Dissolve_MS NMR NMR Spectrometer (¹H, ¹³C) Dissolve_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (ESI or APCI) Dissolve_MS->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Molecular Ion Peak (m/z) Isotopic Pattern MS->MS_Data Conclusion Structural Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Logical workflow for the spectroscopic analysis of this compound.

Signal_Pathway cluster_structure Molecular Structure Features cluster_signals Expected Spectroscopic Signals Butyl Butyl Group (-C₄H₉) NMR_Signals ¹H: δ 0.9-2.7 ¹³C: δ 14-29 Butyl->NMR_Signals IR_Aliphatic IR: ~2900 cm⁻¹ Butyl->IR_Aliphatic Imidazole Imidazole Ring (-C₃H₂N₂-) Imidazole_Signals ¹H: δ ~12 (NH) ¹³C: δ 123-148 IR: ~1670 cm⁻¹ Imidazole->Imidazole_Signals Methanol Methanol Group (-CH₂OH) Methanol_Signals ¹H: δ ~4.5 ¹³C: δ ~55 IR: ~3200, 1050 cm⁻¹ Methanol->Methanol_Signals Chloro Chloro Group (-Cl) Chloro_Signals MS: M/M+2 Pattern IR: ~790 cm⁻¹ Chloro->Chloro_Signals

Caption: Relationship between molecular structure and expected spectroscopic signals.

References

The Crucial Intermediate: A Technical Guide to (2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol, a heterocyclic organic compound, holds a significant position in medicinal chemistry, primarily as a critical precursor in the synthesis of the widely prescribed antihypertensive drug, Losartan.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of this pivotal intermediate. Detailed experimental protocols for its synthesis are presented, alongside a summary of its role in the development of angiotensin II receptor blockers (ARBs). Furthermore, this paper elucidates the broader context of its mechanism of action through the lens of the Renin-Angiotensin System (RAS), the target of Losartan.

Introduction and Historical Context

The development of non-peptide angiotensin II receptor antagonists marked a significant advancement in the management of hypertension.[2][3] Within this context, the synthesis of Losartan, the first of its class, necessitated the development of a robust synthetic route for its core imidazole structure. This compound emerged as a key building block in this endeavor.[1][4] Its discovery and history are intrinsically linked to the efforts to create orally active antagonists of the angiotensin II type 1 (AT1) receptor, which plays a crucial role in blood pressure regulation.[1] While not a therapeutic agent itself, its efficient synthesis is paramount for the large-scale production of Losartan and related ARBs.[1][5] The compound is also recognized as "Losartan EP Impurity A," highlighting its importance in the quality control of the final drug product.[6][7]

Chemical and Physical Properties

This compound is a white crystalline solid.[6][7] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 79047-41-9[6]
Molecular Formula C₈H₁₃ClN₂O[7]
Molecular Weight 188.65 g/mol [6]
Appearance White Crystalline Solid[6]
Solubility Moderately soluble in polar solvents (methanol, ethanol, DMSO)[7]
IUPAC Name This compound[1]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the reduction of its corresponding aldehyde, 2-butyl-4-chloro-5-formylimidazole.[1][7] Several methods have been developed to achieve this transformation efficiently.

Synthesis from 2-butyl-4-chloro-5-formylimidazole

The most common and well-documented method is the reduction of 2-butyl-4-chloro-5-formylimidazole.[1][7]

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Reduction cluster_2 Step 3: Workup and Purification cluster_3 Final Product start Dissolve 2-butyl-4-chloro-5-formylimidazole in methanol or THF at 0-5°C reduction Add NaBH₄ portionwise and stir for 4-6 hours at room temperature start->reduction workup Quench with ice water reduction->workup extraction Extract with ethyl acetate workup->extraction purification Purify via recrystallization extraction->purification end This compound purification->end

Caption: Workflow for the synthesis of this compound.

  • Reaction Setup: Dissolve 2-butyl-4-chloro-5-formylimidazole in methanol or tetrahydrofuran (THF) and cool the solution to 0–5°C in an ice bath.[1][7]

  • Reduction: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4–6 hours.[7]

  • Workup: Carefully quench the reaction by adding ice water.[7]

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization to yield the final product.[7]

Quantitative Data for Synthesis Methods

ParameterNaBH₄ ReductionCatalytic Hydrogenation
Reaction Time 4–6 hours6–12 hours
Yield 85–90%80–88%
Purity (HPLC) >95%>93%
Scalability Lab to pilot scaleRequires H₂ infrastructure

Data sourced from Benchchem.[7]

Role in Drug Development and Mechanism of Action

This compound serves as the foundational imidazole core for the synthesis of Losartan.[1] Losartan is an angiotensin II receptor blocker (ARB) that selectively antagonizes the AT1 receptor.[1]

The Renin-Angiotensin System (RAS) and Losartan's Mechanism of Action

The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II, the primary effector of this system, binds to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which increase blood pressure. Losartan, synthesized using the imidazole intermediate, competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking these effects and leading to a reduction in blood pressure.[1]

G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor binds to Vasoconstriction Vasoconstriction, Aldosterone Release, Sodium Retention AT1Receptor->Vasoconstriction activates BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Losartan Losartan (synthesized from This compound) Losartan->AT1Receptor blocks

Caption: The Renin-Angiotensin System and the inhibitory action of Losartan.

While this compound itself is not pharmacologically active in the same manner as Losartan, its structural similarity suggests a potential, albeit weak, interaction with angiotensin II receptors.[1] However, its primary significance lies in its role as an indispensable precursor.

Broader Applications in Research

Beyond its use in Losartan synthesis, this versatile intermediate has been employed in the design and synthesis of other novel compounds. Researchers have utilized the 2-butyl-4-chloro-1H-imidazole framework to develop new derivatives with potential therapeutic activities, including angiotensin-converting enzyme (ACE) inhibitors.[1][8] This highlights the broader applicability of this chemical scaffold in cardiovascular drug discovery.[1]

Conclusion

This compound is a cornerstone intermediate in the synthesis of the blockbuster antihypertensive drug, Losartan. Its well-established synthetic routes, primarily through the reduction of its formyl precursor, provide an efficient pathway for its production. While its direct biological activity is not its primary feature, its structural contribution to the final drug product is indispensable. The ongoing exploration of its derivatives for other therapeutic applications underscores its continued importance in medicinal chemistry and drug development. This guide has provided a detailed overview of its discovery, synthesis, and pivotal role in the creation of a life-saving medication.

References

An In-depth Technical Guide on the Solubility and Stability of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol is a key intermediate and a known impurity in the synthesis of the angiotensin II receptor antagonist, Losartan.[1][2][3] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this compound, in line with regulatory expectations. While specific quantitative data for this molecule is not extensively published, this document outlines the experimental protocols and data presentation formats necessary for its complete physicochemical profiling.

Chemical and Physical Properties

This compound is a white crystalline solid.[2] It is structurally a member of the imidazole class of compounds.[2][3] The presence of the butyl group imparts some lipophilicity, while the imidazole ring, with its potential for protonation, and the hydroxyl group suggest that pH will play a significant role in its aqueous solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₃ClN₂O[3][4][5]
Molecular Weight 188.65 g/mol [3]
Appearance White Crystalline Solid[2]
Melting Point 147-151 °C[3]
Boiling Point (Predicted) 407.7 ± 30.0 °C[3]
CAS Number 79047-41-9[2][3][4][5]

Solubility Profile

A comprehensive understanding of the solubility of this compound is critical for its handling during synthesis, purification, and for controlling its levels as an impurity. Qualitative data indicates that it is slightly soluble in acetone, DMSO, and methanol.[3] To establish a complete solubility profile, systematic studies in various solvents at different temperatures are required.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[6]

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound (of known purity)

  • Selected solvents (e.g., water, methanol, ethanol, acetonitrile, acetone, ethyl acetate, toluene, and relevant buffer solutions of varying pH)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV) for quantification

Procedure:

  • Add an excess amount of solid this compound to a series of stoppered flasks, each containing a known volume of the selected solvent or buffer. The presence of undissolved solid at the end of the experiment is crucial.[6]

  • Place the flasks in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C).

  • Agitate the flasks for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[7]

  • After equilibration, allow the suspensions to settle.

  • Carefully withdraw a sample from the supernatant and separate the solid phase, typically by centrifugation or filtration.

  • Dilute the clear supernatant appropriately and analyze the concentration of the dissolved compound using a validated HPLC-UV method.[6]

  • For aqueous solubility, verify the pH of the saturated solution at the end of the experiment.[6]

Table 2: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)
Water25
Water37
Methanol25
Ethanol25
Acetonitrile25
Acetone25
Ethyl Acetate25
Toluene25
DMSO25
pH-Dependent Solubility

For ionizable compounds, determining solubility as a function of pH is critical. The imidazole moiety in this compound can be protonated, influencing its aqueous solubility.

Experimental Protocol: The shake-flask method described above should be performed using a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[7]

Table 3: pH-Solubility Profile of this compound in Aqueous Buffers at 37 °C

Buffer pHBuffer CompositionSolubility (mg/mL)
1.20.1 N HCl
4.5Acetate Buffer
6.8Phosphate Buffer
7.4Phosphate Buffer

Stability Profile

Stability testing is essential to understand the chemical robustness of this compound and to identify potential degradation products. Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing and are crucial for developing stability-indicating analytical methods.[8][9]

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions and to support the development of a stability-indicating analytical method.

General Procedure: Prepare solutions of this compound (e.g., in a mixture of methanol and water) and subject them to the following stress conditions. A control sample, protected from stress, should be analyzed concurrently. The goal is to achieve partial degradation (e.g., 5-20%) to facilitate the separation and detection of degradation products.[9]

  • Acid Hydrolysis: Add 1N HCl and reflux for a specified time (e.g., 2 hours at 80°C). Neutralize the solution before analysis.

  • Base Hydrolysis: Add 1N NaOH and reflux for a specified time (e.g., 2 hours at 80°C). Neutralize the solution before analysis. The imidazole moiety may be susceptible to base-mediated autoxidation.[10]

  • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep at room temperature or slightly elevated temperature for a set period.[10] Imidazole rings can be susceptible to oxidation.[10]

  • Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80°C) for an extended period.[8]

  • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). The imidazole moiety has been shown to be sensitive to photodegradation in solution.[10]

Analysis: Analyze all stressed samples, along with a non-degraded control, using a suitable stability-indicating HPLC method. A photodiode array (PDA) detector is useful for assessing peak purity and detecting the emergence of new chromophores. Mass spectrometry (LC-MS) can be used to identify the mass of potential degradation products.[10]

Table 4: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDurationTemperature% DegradationNo. of DegradantsObservations/Potential Products
Acid Hydrolysis 1N HCl
Base Hydrolysis 1N NaOHPotential for autoxidation
Oxidation 3% H₂O₂Oxidation of imidazole ring or hydroxymethyl group
Thermal (Solid) Dry Heat
Thermal (Solution) Dry Heat
Photolytic ICH Q1BPotential for photodegradation
Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated. The imidazole ring is susceptible to oxidation, and the hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid.[1] The chlorine atom could also be subject to substitution reactions under certain conditions.[1]

G cluster_main Potential Degradation Pathways cluster_products A This compound B Oxidation Product (Aldehyde/Carboxylic Acid) A->B Oxidation (H₂O₂) C Ring Opened Products A->C Strong Acid/Base, Photolysis D Substitution Product (e.g., -OH for -Cl) A->D Hydrolysis

Caption: Postulated degradation pathways for this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for both solubility assessment and stability studies of imidazole-containing compounds.[6][11]

Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, impurities, and excipients.

Workflow for Method Development:

G A Select Column and Mobile Phase (e.g., C18 column, Acetonitrile/Buffer) B Analyze Unstressed Sample A->B C Generate Degraded Samples (Forced Degradation) A->C E Optimize Separation (Gradient, pH, Flow Rate) B->E D Analyze Degraded Samples C->D D->E F Check for Peak Purity (PDA Detector) E->F G Validate Method (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) F->G

Caption: Workflow for developing a stability-indicating HPLC method.

Typical Chromatographic Conditions:

  • Column: Reversed-phase, such as a C8 or C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection, with the wavelength selected based on the UV spectrum of the analyte. A photodiode array (PDA) detector is highly recommended.

  • Column Temperature: Controlled, typically between 25-40 °C.

Conclusion

This technical guide outlines the necessary framework for a comprehensive evaluation of the solubility and stability of this compound. By following the detailed experimental protocols for solubility determination and forced degradation studies, researchers and drug development professionals can generate the critical data needed for process control, formulation development, and regulatory submissions. The provided tables and diagrams serve as a template for the systematic collection and presentation of this essential physicochemical data.

References

An In-depth Technical Guide to (2-butyl-4-chloro-1H-imidazol-5-yl)methanol: Synthesis, Properties, and Application in Losartan Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol is a critical chemical intermediate, primarily recognized for its essential role in the synthesis of Losartan, a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension. This technical guide provides a comprehensive overview of its chemical identity, including its IUPAC name and extensive list of synonyms. Detailed experimental protocols for its synthesis via the reduction of 2-butyl-4-chloro-5-formylimidazole are presented, alongside a summary of its physicochemical and spectroscopic properties. Furthermore, this document illustrates the compound's position within the broader manufacturing pathway of Losartan, offering valuable insights for researchers and professionals engaged in pharmaceutical development and process chemistry.

Chemical Identity and Nomenclature

The compound with the chemical formula C₈H₁₃ClN₂O is a substituted imidazole derivative. While the naming can vary based on the locant assignment of the substituents on the imidazole ring, the most commonly accepted IUPAC name is (2-butyl-5-chloro-1H-imidazol-4-yl)methanol . However, it is also frequently referred to as This compound . For clarity and consistency, this guide will utilize the latter nomenclature.

This compound is widely known in the pharmaceutical industry by several synonyms, often related to its role as a precursor or impurity in the synthesis of Losartan.

Synonym Reference/Context
2-Butyl-4-chloro-5-hydroxymethylimidazoleCommon chemical name
2-Butyl-5-chloro-1H-imidazole-4-methanolAlternative chemical name
Losartan EP Impurity AEuropean Pharmacopoeia designation for a Losartan impurity[1][2]
(2-Butyl-5-chloro-1H-imidazol-4-yl)methanolIUPAC Name[1]
2-n-Butyl-4-chloro-5-hydroxymethylimidazoleCommon chemical name
1H-Imidazole-4-methanol, 2-butyl-5-chloro-Chemical Abstracts Service (CAS) indexed name
2-butyl-4-chloro-1H-imidazole-5-methanolAlternative chemical name
2-Butyl-5-chloroimidazole-4-methanolAlternative chemical name[1]
2-Butyl-4-chloro-5-(hydroxymethyl)imidazoleAlternative chemical name
2-Butyl-5-chloro-4-hydroxymethylimidazoleAlternative chemical name

Physicochemical and Spectroscopic Properties

This compound is typically a white crystalline solid.[1] A summary of its key physical and chemical properties is provided below.

Property Value
Molecular Formula C₈H₁₃ClN₂O
Molecular Weight 188.65 g/mol [3]
CAS Number 79047-41-9[1][3]
Melting Point 147-151 °C[4]
Appearance White Crystalline Solid[1]
Purity (Typical) ≥98% (HPLC)

Spectroscopic Data:

Technique Observed Signals for this compound framework
¹H NMR Signals for the butyl group protons are expected around δ 0.87 (t, 3H, CH₃), δ 1.2-1.3 (m, 2H, CH₂), and δ 1.5-1.6 (m, 2H, CH₂). The methylene protons of the hydroxymethyl group would likely appear as a singlet around δ 4.3-4.5. The N-H proton of the imidazole ring would be a broad singlet, and its chemical shift would be solvent-dependent.[2][5]
¹³C NMR The carbons of the imidazole ring are expected to have signals around δ 123, 147, and 148 ppm. The butyl group carbons would appear in the aliphatic region (δ 14-30 ppm). The carbon of the hydroxymethyl group is anticipated to be around δ 50-60 ppm.[5]
FTIR (cm⁻¹) Characteristic bands would include a broad O-H stretch around 3200-3400 cm⁻¹, C-H stretches (aliphatic and aromatic) around 2800-3100 cm⁻¹, C=N and C=C stretches of the imidazole ring in the 1500-1680 cm⁻¹ region, and a C-Cl stretch, typically observed around 600-800 cm⁻¹.[5]

Experimental Protocols for Synthesis

The most common and industrially relevant method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2-butyl-4-chloro-5-formylimidazole. Two primary reduction methods are detailed below.

Synthesis via Catalytic Hydrogenation

This method employs hydrogen gas and a metal catalyst, typically palladium on carbon, for the reduction.

Reaction Scheme:

Reduction of 2-butyl-4-chloro-5-formylimidazole via catalytic hydrogenation.

Detailed Protocol:

  • Reaction Setup: In a suitable autoclave, charge 50 g (0.27 mol) of 2-butyl-4-chloro-5-formylimidazole and 500 ml of methanol.

  • Addition of Base and Catalyst: Add 32 g of triethylamine to the mixture, followed by 2.5 g of 10% palladium on carbon catalyst.[6]

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to 4-5 kg/cm ² and maintain the temperature at 20-25 °C.[6]

  • Reaction Monitoring: Stir the reaction mixture for 8-10 hours, monitoring the progress by thin-layer chromatography (TLC).[6]

  • Work-up: Upon completion, depressurize the autoclave and remove the reaction mixture.

  • Solvent Removal: Concentrate the mixture under reduced pressure at a temperature below 50 °C to remove the methanol.[6]

  • Aqueous Wash and pH Adjustment: Add 250 ml of deionized water to the residue and cool to 25-30 °C. Adjust the pH to 1.2 using diluted hydrochloric acid.[6]

  • Isolation and Purification: The product can be further purified by recrystallization from a suitable solvent system.

Synthesis via Sodium Borohydride Reduction

This method utilizes a chemical reducing agent, sodium borohydride, which is often preferred for its milder reaction conditions.

Reaction Scheme:

Reduction of 2-butyl-4-chloro-5-formylimidazole using sodium borohydride.

Detailed Protocol:

  • Reaction Setup: Dissolve 2-butyl-4-chloro-5-formylimidazole in methanol or tetrahydrofuran (THF) in a reaction vessel equipped with a stirrer and cooling bath.

  • Cooling: Cool the solution to 0-5 °C.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise to the cooled solution while maintaining the temperature.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization to yield the final product.

Role in Losartan Synthesis

This compound is a pivotal building block in the convergent synthesis of Losartan. It serves as the source of the substituted imidazole core of the final drug molecule. The synthesis typically involves the alkylation of the imidazole nitrogen with a substituted biphenylmethyl group, which contains the tetrazole moiety (or a precursor to it).

Losartan_Synthesis_Pathway A 2-butyl-4-chloro-5-formylimidazole B This compound A->B Reduction (e.g., NaBH₄ or H₂/Pd-C) D Trityl-Losartan B->D Alkylation (Coupling) C 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole C->D E Losartan D->E Deprotection (Acidic hydrolysis)

Simplified convergent synthesis pathway of Losartan highlighting the role of this compound.

In this pathway, the hydroxyl group of this compound is typically protected before the alkylation step. The subsequent deprotection of both the hydroxyl and the trityl group on the tetrazole ring yields the final active pharmaceutical ingredient, Losartan.

Conclusion

This compound is a compound of significant industrial importance in the pharmaceutical sector. A thorough understanding of its nomenclature, properties, and synthetic methodologies is crucial for process optimization, impurity profiling, and the development of novel therapeutic agents. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and professionals working in the field of medicinal chemistry and drug manufacturing.

References

The Pivotal Role of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Applications and Synthetic Utility of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol.

Introduction

This compound is a critical heterocyclic building block in medicinal chemistry, primarily recognized for its indispensable role as a key intermediate in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs widely prescribed for the management of hypertension. Its imidazole core is the fundamental scaffold that allows for the development of potent antagonists for the angiotensin II type 1 (AT1) receptor. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile compound, with a focus on its utility in the development of cardiovascular therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry. The following table summarizes its key properties.

PropertyValueReference
Molecular Formula C₈H₁₃ClN₂O[1][2]
Molecular Weight 188.65 g/mol [1][2]
Appearance White Crystalline Solid[3][4]
Melting Point 147-151 °C[3][4]
Boiling Point (Predicted) 407.7 ± 30.0 °C[4]
CAS Number 79047-41-9[1][2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-butyl-1H-imidazole. The first step involves the formylation of the imidazole ring to produce the key intermediate, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde. This is followed by a selective reduction of the aldehyde to the corresponding alcohol.

Experimental Protocol: Synthesis of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

A common method for the synthesis of the aldehyde intermediate is the Vilsmeier-Haack reaction.

Materials:

  • 2-butyl-1H-imidazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Sodium hydroxide (NaOH) solution (30%)

  • Deionized water

  • Filter aid (e.g., Celite)

Procedure:

  • To a solution of 2-butyl-1H-imidazole in toluene, add phosphorus oxychloride (2.08 mol) dropwise over 60 minutes, maintaining the temperature below 25 °C.

  • Subsequently, add N,N-dimethylformamide (2.05 mol) to the reaction mixture over a period of 2 hours.

  • Heat the reaction mixture to 100 °C and stir for 2 hours.

  • After cooling to 30 °C, quench the reaction by carefully adding it to chilled deionized water.

  • Add a filter aid and adjust the pH to 1.2 with a 30% aqueous sodium hydroxide solution.

  • Filter the mixture and separate the organic layer.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde.

Experimental Protocol: Reduction to this compound

The reduction of the aldehyde to the primary alcohol can be efficiently carried out using sodium borohydride.

Materials:

  • 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Cold water

  • Ethyl acetate

Procedure:

  • Dissolve 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (1.0 equiv) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (0.1 mmol) portion-wise to the cooled solution.

  • Stir the reaction mixture at room temperature for approximately 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, precipitate the solid product by adding cold water.

  • Filter the precipitate, wash with cold water and toluene, and recrystallize from ethyl acetate to obtain pure this compound.

Application in the Synthesis of Losartan

This compound is a cornerstone in the convergent synthesis of Losartan. The synthetic strategy involves the alkylation of the imidazole nitrogen with a protected biphenylmethyl bromide derivative, followed by deprotection of the tetrazole group.

Experimental Workflow for Losartan Synthesis

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Losartan 2-butyl-1H-imidazole 2-butyl-1H-imidazole Formylation (Vilsmeier-Haack) Formylation (Vilsmeier-Haack) 2-butyl-1H-imidazole->Formylation (Vilsmeier-Haack) POCl3, DMF 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde Formylation (Vilsmeier-Haack)->2-butyl-4-chloro-1H-imidazole-5-carbaldehyde Reduction Reduction 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde->Reduction NaBH4 BCIM This compound Reduction->BCIM Alkylation Alkylation BCIM->Alkylation Trityl-protected_Biphenyl 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole Trityl-protected_Biphenyl->Alkylation Trityl-Losartan Trityl-Losartan Alkylation->Trityl-Losartan Base (e.g., NaOMe) Deprotection Deprotection Trityl-Losartan->Deprotection Acid (e.g., HCl) Losartan Losartan Deprotection->Losartan

Caption: Synthetic workflow for Losartan.

Experimental Protocol: Synthesis of Trityl Losartan

This step involves the coupling of this compound with the protected biphenylmethyl bromide.

Materials:

  • This compound

  • 5-(4’-(bromomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole

  • Sodium methoxide (NaOMe)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in DMF, add sodium methoxide as a base.

  • Add a solution of 5-(4’-(bromomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole in DMF to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • The reaction mixture containing Trityl Losartan is then carried forward to the deprotection step. A patent describes that this coupling reaction can result in a mixture of regioisomers which may require separation by column chromatography.[5]

Experimental Protocol: Deprotection to Losartan

The final step is the removal of the trityl protecting group from the tetrazole ring.

Materials:

  • Trityl Losartan solution from the previous step

  • Hydrochloric acid (HCl) (e.g., 12% aqueous solution)

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) (e.g., 30% solution)

  • Toluene

  • Ethyl acetate

Procedure:

  • To the Trityl Losartan solution, add THF and 12% aqueous HCl.

  • Stir the mixture for approximately 12 hours.

  • Raise the pH of the reaction mixture to 12.5 with 30% NaOH.

  • Distill off the THF.

  • Extract the aqueous phase with toluene to remove the triphenylmethanol byproduct.

  • Add ethyl acetate to the aqueous phase and adjust the pH to 3.8 with HCl to precipitate Losartan.

  • Filter the solid, wash with a suitable solvent, and dry to obtain pure Losartan. An 83% yield for this deprotection and precipitation step has been reported.[5]

Quantitative Data Summary

The following table summarizes the reported yields and purity for the key synthetic steps.

StepProductYield (%)Purity (%)Reference
Synthesis of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde2-butyl-4-chloro-1H-imidazole-5-carbaldehyde69 (overall)-[1]
Alkylation and Reduction to Cyano Alcohol1-((2'-cyanobiphenyl-4-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-methanol83>98
Tetrazole Formation from Cyano AlcoholLosartan->99
Deprotection of Trityl LosartanLosartan83-[5]
Overall Yield (from Trityl Losartan)Losartan Potassium8799.79

Mechanism of Action and Signaling Pathway

Losartan, synthesized from this compound, exerts its therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptor. Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation.

Angiotensin II Receptor Signaling Pathway

G AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq_11 Gq/11 AT1R->Gq_11 Activates Losartan Losartan (this compound derivative) Losartan->AT1R Blocks PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction Cell_growth Cell Growth & Proliferation PKC_activation->Cell_growth

Caption: Angiotensin II Receptor Signaling.

By blocking the AT1 receptor, Losartan prevents the downstream signaling cascade initiated by angiotensin II. This includes the inhibition of Gq/11 protein activation, which in turn prevents the activation of phospholipase C (PLC). Consequently, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG) is blocked. This leads to the inhibition of intracellular calcium release and protein kinase C (PKC) activation, ultimately resulting in vasodilation and a reduction in blood pressure.

Conclusion

This compound is a fundamentally important building block in pharmaceutical synthesis, particularly for the production of the widely used antihypertensive drug, Losartan. Its synthesis from readily available starting materials and its strategic role in the construction of the final drug molecule highlight its significance. The detailed protocols and understanding of the associated signaling pathways provided in this guide are intended to support researchers and drug development professionals in the efficient and effective utilization of this key intermediate in the ongoing efforts to combat cardiovascular disease.

References

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol: A Technical Guide to Unveiling its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol is a well-established chemical intermediate in the synthesis of Losartan, a potent and widely prescribed angiotensin II receptor blocker (ARB).[1] While its primary role has been as a precursor molecule, its structural similarity to Losartan suggests a potential for inherent biological activity, particularly as an antagonist of the angiotensin II type 1 (AT1) receptor.[1] This technical guide provides a comprehensive framework for investigating the potential biological activity of this compound. It outlines detailed experimental protocols for in vitro receptor binding assays and in vivo antihypertensive studies, presents a clear structure for data analysis and reporting, and utilizes visualizations to illustrate key pathways and workflows. This document is intended to serve as a foundational resource for researchers seeking to explore the pharmacological profile of this intriguing imidazole derivative.

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary effector of this system, exerts its physiological effects by binding to the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and cellular growth. Consequently, antagonism of the AT1 receptor is a cornerstone of modern antihypertensive therapy.

This compound shares the core 2-butyl-4-chloro-1H-imidazole scaffold with Losartan, a potent ARB.[1] While the final Losartan molecule incorporates a biphenyl tetrazole moiety, the fundamental imidazole structure is crucial for its interaction with the AT1 receptor.[1] This structural relationship provides a strong rationale for investigating the intrinsic biological activity of this compound. This guide details the necessary experimental procedures to elucidate its potential as an AT1 receptor antagonist and an antihypertensive agent.

Potential Mechanism of Action: Angiotensin II Receptor Blockade

The hypothesized mechanism of action for this compound is the competitive antagonism of the angiotensin II type 1 (AT1) receptor. By binding to the AT1 receptor, it would prevent the binding of angiotensin II, thereby inhibiting downstream signaling pathways that lead to vasoconstriction and increased blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Compound (2-butyl-4-chloro-1H- imidazol-5-yl)methanol Compound->AT1_Receptor Antagonizes

Figure 1: Hypothesized Signaling Pathway of this compound

Experimental Protocols

In Vitro Angiotensin II Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound for the angiotensin II type 1 (AT1) receptor. A competitive radioligand binding assay is a standard method for this purpose.

3.1.1. Materials and Reagents

  • Test Compound: this compound

  • Radioligand: [125I]-Sar1,Ile8-Angiotensin II

  • Reference Compound: Losartan

  • Membrane Preparation: Rat liver or adrenal cortical membranes, or cell lines overexpressing the human AT1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Scintillation Cocktail

  • 96-well filter plates

  • Scintillation counter

3.1.2. Experimental Procedure

  • Membrane Preparation: Prepare a crude membrane fraction from rat liver or a suitable cell line expressing the AT1 receptor.[2]

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer, membrane preparation, and [125I]-Sar1,Ile8-Angiotensin II.

    • Non-specific Binding: Assay buffer, membrane preparation, [125I]-Sar1,Ile8-Angiotensin II, and a high concentration of unlabeled Losartan (e.g., 10 µM).

    • Competitive Binding: Assay buffer, membrane preparation, [125I]-Sar1,Ile8-Angiotensin II, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

3.1.3. Data Analysis

The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competitive binding data. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Receptor_Binding_Workflow start Start prep_membranes Prepare AT1 Receptor Membranes start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Competitive) prep_membranes->setup_assay add_reagents Add Radioligand and Test/Reference Compounds setup_assay->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Figure 2: Workflow for In Vitro Angiotensin II Receptor Binding Assay
In Vivo Antihypertensive Activity

This protocol describes the evaluation of the antihypertensive effects of this compound in a well-established animal model of hypertension, the Spontaneously Hypertensive Rat (SHR).

3.2.1. Animal Model

  • Species: Rat

  • Strain: Spontaneously Hypertensive Rat (SHR)

  • Control Strain: Wistar-Kyoto (WKY) rats (as normotensive controls)

  • Age: 12-16 weeks

  • Sex: Male

3.2.2. Experimental Design

  • Acclimatization: Acclimatize the animals to the housing conditions for at least one week.

  • Grouping: Randomly divide the SHR into the following groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Group 2: this compound (Dose 1)

    • Group 3: this compound (Dose 2)

    • Group 4: this compound (Dose 3)

    • Group 5: Positive control (e.g., Losartan)

  • Drug Administration: Administer the test compound, positive control, or vehicle orally once daily for a specified period (e.g., 4 weeks).

  • Blood Pressure Measurement: Measure systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) using the tail-cuff method at baseline and at regular intervals throughout the study (e.g., weekly).[3] On measurement days, take readings at various time points post-dosing (e.g., 2, 4, 6, and 24 hours) to assess the duration of action.

3.2.3. Data Analysis

Data should be expressed as mean ± SEM. Statistical significance between the treated groups and the vehicle control group can be determined using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test). A p-value of <0.05 is generally considered statistically significant.

InVivo_Workflow start Start acclimatize Acclimatize SHR and WKY Rats start->acclimatize grouping Randomly Assign to Treatment Groups acclimatize->grouping baseline_bp Measure Baseline Blood Pressure grouping->baseline_bp daily_dosing Administer Compound/Vehicle Daily for 4 Weeks baseline_bp->daily_dosing weekly_bp Measure Blood Pressure Weekly (Post-dose Time Course) daily_dosing->weekly_bp Repeat for 4 weeks weekly_bp->daily_dosing final_analysis Statistical Analysis of Blood Pressure Data weekly_bp->final_analysis end End final_analysis->end

Figure 3: Workflow for In Vivo Antihypertensive Activity Study

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Angiotensin II Receptor Binding Affinity

CompoundIC50 (µM)Ki (µM)
This compoundTBDTBD
Losartan (Reference)TBDTBD
S-8307 (Reference)*40-

* S-8307 is 2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid, sodium salt.[4]

Table 2: Effect on Systolic Blood Pressure in Spontaneously Hypertensive Rats

Treatment GroupBaseline SBP (mmHg)Week 1 SBP (mmHg)Week 2 SBP (mmHg)Week 3 SBP (mmHg)Week 4 SBP (mmHg)
Vehicle ControlTBDTBDTBDTBDTBD
This compound (Dose 1)TBDTBDTBDTBDTBD
This compound (Dose 2)TBDTBDTBDTBDTBD
This compound (Dose 3)TBDTBDTBDTBDTBD
Losartan (Positive Control)TBDTBDTBDTBDTBD

TBD: To be determined through experimentation.

Conclusion

While this compound has historically been viewed as a synthetic intermediate, its structural relationship to Losartan warrants a thorough investigation into its own potential biological activities. The experimental framework provided in this guide offers a systematic approach to characterizing its affinity for the angiotensin II type 1 receptor and its in vivo antihypertensive efficacy. The successful execution of these studies could potentially unveil a new pharmacological agent for the management of hypertension and other cardiovascular diseases, or at the very least, provide valuable structure-activity relationship insights for the design of novel ARBs.

References

Methodological & Application

Application Notes and Protocols: The Role of Trityl Chloride in the Synthesis of Losartan, an Angiotensin II Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed overview of the use of trityl chloride in the synthesis of Losartan, a widely used antihypertensive drug. While the reaction of trityl chloride with (2-butyl-4-chloro-1H-imidazol-5-yl)methanol itself is not a primary step, trityl chloride is crucial for protecting a key intermediate in the convergent synthesis of Losartan. These notes clarify the role of the trityl protecting group, provide detailed experimental protocols for its introduction and removal, and illustrate the relevant biological signaling pathway.

Introduction: The Role of Trityl Chloride in Losartan Synthesis

Losartan is a potent and selective angiotensin II receptor antagonist used in the treatment of hypertension. Its synthesis often employs a convergent approach, where two complex molecular fragments are prepared separately and then joined together in a final step.

Trityl chloride is employed to introduce a trityl (triphenylmethyl) protecting group. In the synthesis of Losartan, the trityl group is not used to protect this compound. Instead, it is used to protect the tetrazole ring of 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazole. This protection is essential to prevent side reactions during the subsequent coupling with the imidazole derivative.

The protected biphenyl-tetrazole fragment is then coupled with this compound to form Trityl Losartan. The synthesis is completed by the acidic removal of the trityl group to yield the final active pharmaceutical ingredient, Losartan.

Key Reactions and Experimental Protocols

The synthesis of Losartan involves three main stages concerning the trityl group:

  • Protection of the Tetrazole Ring: Introduction of the trityl group onto the 5-phenyltetrazole derivative.

  • Coupling Reaction: Formation of Trityl Losartan by coupling the protected tetrazole with the imidazole methanol derivative.

  • Deprotection: Removal of the trityl group to yield Losartan.

Protocol 1: Tritylation of 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazole

This protocol describes the protection of the tetrazole ring using trityl chloride.

Materials:

  • 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazole

  • Trityl chloride (TrCl)

  • Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazole (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine or DIPEA (1.1-1.5 eq) to the solution and stir.

  • Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-trityl-5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazole.[1]

Protocol 2: Synthesis of Trityl Losartan

This protocol details the coupling of the trityl-protected tetrazole with the imidazole methanol derivative.

Materials:

  • N-trityl-5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazole (from Protocol 1)

  • This compound

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of N-trityl-5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazole (1.0 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully quench the reaction with deionized water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The crude Trityl Losartan can be purified by column chromatography or used directly in the next step.

Protocol 3: Deprotection of Trityl Losartan to Yield Losartan

This protocol outlines the removal of the trityl group under acidic conditions to furnish Losartan.[2]

Materials:

  • Trityl Losartan

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or a mixture of acetonitrile and water

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve Trityl Losartan in DCM or a 1:1 mixture of acetonitrile and water.

  • Add a solution of TFA in DCM (typically 1-5% v/v) or an aqueous solution of HCl (e.g., 3.4N HCl) to the reaction mixture.[3]

  • Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.

  • Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain crude Losartan.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical quantitative data for the key steps in Losartan synthesis involving the trityl group.

StepProductReagentsTypical Yield (%)Typical Purity (%)
1. TritylationN-trityl-5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazoleTrityl chloride, Et3N, DCM85-95>95
2. CouplingTrityl LosartanProtected tetrazole, Imidazole methanol, NaH, DMF70-85>90
3. DeprotectionLosartanTrityl Losartan, HCl, Acetonitrile/Water80-90>99

Visualization of Workflows and Signaling Pathways

The following diagram illustrates the overall workflow for the synthesis of Losartan, highlighting the role of the trityl protection and deprotection steps.

G cluster_0 Fragment 1 Synthesis cluster_1 Fragment 2 Synthesis cluster_2 Coupling and Deprotection Tetrazole 5-phenyltetrazole derivative TrCl Trityl Chloride Tetrazole->TrCl Protection ProtectedTetrazole Trityl-Protected Tetrazole TrCl->ProtectedTetrazole TritylLosartan Trityl Losartan ProtectedTetrazole->TritylLosartan ImidazoleMethanol This compound ImidazoleMethanol->TritylLosartan Coupling Acid Acid TritylLosartan->Acid Deprotection Losartan Losartan Acid->Losartan

Caption: Synthetic workflow for Losartan production.

Losartan functions by blocking the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the downstream effects of angiotensin II in the Renin-Angiotensin-Aldosterone System (RAAS).

G Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1Receptor->Aldosterone Losartan Losartan Losartan->AT1Receptor Blocks SodiumRetention Sodium & Water Retention Aldosterone->SodiumRetention

Caption: Mechanism of action of Losartan in the RAAS pathway.

Conclusion

The use of trityl chloride is a critical step in the efficient synthesis of Losartan. By protecting the tetrazole ring, it allows for a high-yielding coupling reaction to form the key intermediate, Trityl Losartan. The subsequent acid-labile deprotection provides a clean and efficient route to the final drug product. The protocols and data presented herein offer a comprehensive guide for researchers and professionals in the field of drug development.

References

Preparation of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol is a key intermediate in the synthesis of various pharmaceuticals, most notably the angiotensin II receptor antagonist, Losartan, used in the treatment of hypertension.[1] This document provides detailed protocols for the preparation of this compound, aimed at researchers, scientists, and professionals in drug development. The primary synthetic route involves the reduction of 2-butyl-4-chloro-5-formylimidazole. Two effective methods for this reduction are presented: sodium borohydride reduction and catalytic hydrogenation.

Data Summary

The following table summarizes the key quantitative data for the two primary methods of preparing this compound from 2-butyl-4-chloro-5-formylimidazole.

ParameterSodium Borohydride ReductionCatalytic Hydrogenation
Starting Material 2-butyl-4-chloro-5-formylimidazole2-butyl-4-chloro-5-formylimidazole
Key Reagents Sodium borohydride (NaBH₄)Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Solvent Methanol or Tetrahydrofuran (THF)Methanol
Temperature 0-5 °C initially, then room temperature20-25 °C
Reaction Time 4-6 hours8-10 hours
Pressure Atmospheric4-5 kg/cm ²
Typical Yield 85-90%Information not available
Purity >95% (HPLC)Information not available

Experimental Protocols

Safety Precautions:

  • Sodium Borohydride (NaBH₄): Reacts violently with water to produce flammable hydrogen gas.[2] It is corrosive and can cause severe skin burns and eye damage.[2][3] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Keep away from water and sources of ignition.

  • Palladium on Carbon (Pd/C): The dry powder can be pyrophoric and may ignite spontaneously in air, especially when saturated with hydrogen.[4] Handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[4] The filter cake after hydrogenation should not be allowed to dry and should be kept wet with water.[4]

  • Hydrogen Gas (H₂): Highly flammable and can form explosive mixtures with air. Use in a well-ventilated area and ensure all equipment is properly grounded to prevent static discharge.

  • General Handling: Standard laboratory safety practices should be followed, including the use of a fume hood and appropriate PPE.

Method 1: Sodium Borohydride Reduction

This method utilizes the selective reducing agent sodium borohydride to convert the aldehyde to an alcohol.

Materials:

  • 2-butyl-4-chloro-5-formylimidazole

  • Sodium borohydride (NaBH₄)

  • Methanol or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Ice water

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-butyl-4-chloro-5-formylimidazole in methanol or THF at a temperature of 0–5°C, maintained with an ice bath.[1]

  • Reduction: While stirring, add sodium borohydride portion-wise to the solution. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4–6 hours.[1]

  • Workup: Quench the reaction by carefully adding ice water.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization to yield this compound.[1]

Method 2: Catalytic Hydrogenation

This protocol employs catalytic hydrogenation using palladium on carbon as the catalyst for the reduction.

Materials:

  • 2-butyl-4-chloro-5-formylimidazole

  • Methanol

  • Triethylamine

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Autoclave or hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

  • Dilute hydrochloric acid

  • Deionized water

Procedure:

  • Reaction Setup: In an autoclave, combine 50 g (0.27 mol) of 2-butyl-4-chloro-5-formylimidazole, 500 ml of methanol, and 32 g of triethylamine.[5]

  • Catalyst Addition: Carefully add 2.5 g of 10% palladium on carbon to the mixture.[5]

  • Hydrogenation: Seal the autoclave and maintain a hydrogen pressure of 4-5 kg/cm ² at 20-25°C for 8-10 hours, monitoring the reaction by thin-layer chromatography.[5]

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the autoclave with an inert gas. Filter the reaction mixture to remove the palladium on carbon catalyst.

  • Workup: Remove the solvent from the filtrate under reduced pressure at a temperature below 50°C.[5]

  • Isolation: Add 250 ml of deionized water to the dried mixture and cool it to 25-30°C. Adjust the pH to 1.2 with diluted hydrochloric acid to precipitate the product.[5]

  • Purification: Isolate the solid product by filtration, wash with water, and dry to obtain this compound.

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_method1 cluster_method2 start Start: 2-butyl-4-chloro-5-formylimidazole method1 Method 1: NaBH4 Reduction start->method1 method2 Method 2: Catalytic Hydrogenation start->method2 dissolve1 Dissolve in Methanol/THF (0-5 °C) dissolve2 Dissolve in Methanol with Triethylamine reduce1 Add NaBH4 (Stir 4-6h at RT) dissolve1->reduce1 quench1 Quench with Ice Water reduce1->quench1 extract1 Extract with Ethyl Acetate quench1->extract1 purify1 Purify by Recrystallization extract1->purify1 end_product End Product: This compound purify1->end_product reduce2 Add 10% Pd/C (H2 pressure 4-5 kg/cm², 8-10h) dissolve2->reduce2 filter2 Filter to remove Catalyst reduce2->filter2 workup2 Evaporate Solvent filter2->workup2 precipitate2 Add Water & Adjust pH to 1.2 workup2->precipitate2 purify2 Isolate by Filtration precipitate2->purify2 purify2->end_product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Logical Relationship of Components

Logical_Relationship cluster_reagents Reduction Methods precursor 2-butyl-4-chloro-5-formylimidazole reagent1 NaBH4 precursor->reagent1 reagent2 H2 / Pd-C precursor->reagent2 product This compound application Losartan Synthesis product->application reagent1->product reagent2->product

References

Application Notes and Protocols for the Use of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol in the Synthesis of Angiotensin II Receptor Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of the key intermediate, (2-butyl-4-chloro-1H-imidazol-5-yl)methanol, in the development of angiotensin II receptor blockers (ARBs). Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate research and development in this critical area of cardiovascular medicine.

Introduction

This compound and its aldehyde precursor, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, are pivotal intermediates in the synthesis of several potent and widely prescribed angiotensin II receptor blockers (ARBs). These drugs are a cornerstone in the management of hypertension, heart failure, and diabetic nephropathy. Their therapeutic effect is derived from the selective blockade of the angiotensin II type 1 (AT1) receptor, which mitigates the vasoconstrictive and aldosterone-secreting effects of angiotensin II. The substituted imidazole core, derived from these intermediates, plays a crucial role in the binding of the antagonist to the AT1 receptor.

Angiotensin II Signaling Pathway and ARB Mechanism of Action

Angiotensin II is a key effector molecule in the renin-angiotensin-aldosterone system (RAAS), exerting its physiological effects primarily through the AT1 receptor.[1][2][3] Activation of the AT1 receptor, a G protein-coupled receptor, initiates a cascade of intracellular signaling events leading to vasoconstriction, inflammation, and fibrosis.[4][5] ARBs competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby blocking these downstream effects.[6]

The following diagram illustrates the angiotensin II signaling pathway and the point of intervention for ARBs.

Angiotensin_II_Signaling_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to G_Protein Gq/11 Activation AT1_Receptor->G_Protein Activates ARB Angiotensin II Receptor Blocker (ARB) ARB->AT1_Receptor Blocks PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ PKC Activation IP3_DAG->Ca_PKC Vasoconstriction Vasoconstriction, Inflammation, Fibrosis Ca_PKC->Vasoconstriction Leads to

Caption: Angiotensin II signaling pathway and ARB inhibition.

Application in Losartan Synthesis

This compound is a direct precursor in a key step of Losartan synthesis. The process typically involves the N-alkylation of its aldehyde form, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, with a substituted biphenyl moiety, followed by the reduction of the aldehyde to a primary alcohol.

Experimental Protocol: Synthesis of Losartan from 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

This protocol outlines a common synthetic route to Losartan starting from 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde.

Step 1: N-Alkylation of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

  • Dissolve 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).[7]

  • Add a base, for instance, anhydrous potassium carbonate (1.2-1.5 equivalents), to the solution.[7]

  • To this mixture, add 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1 equivalent).

  • Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).[8]

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude intermediate, 1-((2'-cyanobiphenyl-4-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde.

Step 2: Reduction of the Aldehyde

  • Dissolve the crude product from Step 1 in a suitable solvent, typically a mixture of methanol and a non-protic solvent like tetrahydrofuran (THF).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.[9]

  • Stir the reaction mixture at room temperature for 1-2 hours or until the reduction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude (2-butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol, also known as Losartan alcohol.

Step 3: Tetrazole Formation and Deprotection (if a protected biphenyl is used)

If a trityl-protected biphenyl was used in Step 1, a deprotection step is necessary.

  • Dissolve the trityl-protected intermediate in a mixture of a suitable organic solvent (e.g., THF or acetone) and an aqueous acid (e.g., hydrochloric acid or sulfuric acid).[9]

  • Stir the mixture at room temperature for several hours until deprotection is complete.

  • Neutralize the reaction mixture with a base (e.g., sodium hydroxide).

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield Losartan.

The following diagram illustrates the experimental workflow for the synthesis of Losartan.

Losartan_Synthesis_Workflow Start Start: 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde Alkylation N-Alkylation with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (Base, DMF) Start->Alkylation Intermediate1 Intermediate: 1-((2'-cyanobiphenyl-4-yl)methyl)-2-butyl- 4-chloro-1H-imidazole-5-carbaldehyde Alkylation->Intermediate1 Reduction Reduction of Aldehyde (NaBH₄, Methanol/THF) Intermediate1->Reduction Intermediate2 Intermediate: (2-butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)- [1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol Reduction->Intermediate2 Tetrazole_Formation Tetrazole Formation (NaN₃, Acid) Intermediate2->Tetrazole_Formation End Final Product: Losartan Tetrazole_Formation->End

Caption: Experimental workflow for Losartan synthesis.

Quantitative Data for Losartan Synthesis

The following table summarizes typical quantitative data for the key steps in Losartan synthesis.

StepProductKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1 1-((2'-cyanobiphenyl-4-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, K₂CO₃DMFRoom Temp.4-6~70-80[8]
2 (2-butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanolAldehyde intermediate, NaBH₄Methanol/THF0 - Room Temp.1-2>90
3 LosartanCyano intermediate, NaN₃, AcidTolueneReflux12-24~85-95

Application in Other ARBs: Irbesartan and Olmesartan

While this compound is a direct precursor for Losartan, the synthesis of other ARBs like Irbesartan and Olmesartan involves different, yet structurally related, imidazole-containing intermediates.

Irbesartan Synthesis Intermediate

The synthesis of Irbesartan typically involves the key intermediate 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one.[2][10] This spiro-imidazole derivative is then coupled with a substituted biphenyl moiety.

Olmesartan Synthesis Intermediate

The synthesis of Olmesartan utilizes ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate as a key intermediate.[11][12] This intermediate is synthesized through a multi-step process and subsequently alkylated with the appropriate biphenyl tetrazole side chain.

Structure-Activity Relationship (SAR) of the Imidazole Moiety

The imidazole ring and its substituents are critical for the antagonist activity of ARBs at the AT1 receptor.

  • Imidazole Core: The heterocyclic ring provides a scaffold for the optimal orientation of other functional groups within the receptor's binding pocket.

  • Butyl Group: The n-butyl group at the 2-position of the imidazole ring in Losartan contributes to the hydrophobic interactions within a specific sub-pocket of the AT1 receptor, enhancing binding affinity.[13]

  • Chloro Group: The chloro substituent at the 4-position influences the electronic properties of the imidazole ring and can contribute to binding through halogen bonding or by enhancing the overall lipophilicity of the molecule.[13]

  • Hydroxymethyl Group: The hydroxymethyl group at the 5-position (or a carboxylic acid in other analogs) can form hydrogen bonds with amino acid residues in the active site of the AT1 receptor, such as Tyr87, which is crucial for anchoring the drug molecule.[14]

The following diagram illustrates the key interactions of the imidazole moiety of an ARB with the AT1 receptor.

SAR_Diagram cluster_receptor AT1 Receptor ARB_Core ARB Imidazole Core Butyl_Group n-Butyl Group ARB_Core->Butyl_Group Chloro_Group Chloro Group ARB_Core->Chloro_Group Hydroxymethyl_Group Hydroxymethyl/Carboxyl Group ARB_Core->Hydroxymethyl_Group Hydrophobic_Pocket Hydrophobic Pocket Butyl_Group->Hydrophobic_Pocket Hydrophobic Interaction AT1_Receptor AT1 Receptor Binding Pocket Chloro_Group->AT1_Receptor Electronic/Lipophilic Interaction H_Bond_Acceptor Hydrogen Bond Acceptor (e.g., Tyr87) Hydroxymethyl_Group->H_Bond_Acceptor Hydrogen Bonding

References

Application Notes and Protocols for the Alkylation of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Butyl-4-chloro-1H-imidazol-5-yl)methanol is a key heterocyclic building block in medicinal chemistry, notably as a precursor in the synthesis of angiotensin II receptor antagonists like Losartan. The N-alkylation of the imidazole ring is a critical transformation for creating diverse derivatives with potential therapeutic applications. These application notes provide detailed experimental procedures for the N-alkylation of this compound. Two primary strategies are presented: direct N-alkylation of the alcohol and a two-step approach involving the alkylation of the corresponding aldehyde followed by reduction.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the N-alkylation of imidazole derivatives. Note that the yields for the direct alkylation of this compound are estimates based on reactions with structurally similar imidazoles, as direct literature precedents are scarce.

Table 1: Direct N-Alkylation of this compound (Estimated Yields)

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Estimated Yield (%)
1Benzyl bromideK₂CO₃Acetonitrile60-8012-2460-75
2Ethyl iodideNaHTHF25-508-1655-70
3Propyl bromideKOHDMF252450-65
44-Methoxybenzyl chlorideK₂CO₃Acetonitrile601265-80

Table 2: Two-Step Alkylation via 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde

StepReactantReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Alkylation2-butyl-4-chloro-1H-imidazole-5-carbaldehydePhenacyl bromide, K₂CO₃DMF254-6~90
2. ReductionN-alkylated intermediateNaBH₄Methanol0-252-4>90

Experimental Protocols

Protocol 1: Direct N-Alkylation of this compound

This protocol describes a general procedure for the direct N-alkylation of the title compound using a mild base, potassium carbonate, in acetonitrile.

Materials:

  • This compound

  • Alkylating agent (e.g., benzyl bromide, 1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous acetonitrile

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Two-Step N-Alkylation and Reduction

This alternative and often more efficient method involves the N-alkylation of the corresponding aldehyde followed by reduction. A recent study demonstrated high yields for this two-step process[1].

Step A: N-Alkylation of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

Materials:

  • 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

  • Alkylating agent (e.g., phenacyl bromide, 1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) and stir the mixture at room temperature.

  • Add the alkylating agent (1.0 eq) and continue stirring at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into ice water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the N-alkylated intermediate, which can be used in the next step without further purification.

Step B: Reduction of the N-Alkylated Aldehyde

Materials:

  • N-alkylated-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde from Step A

  • Sodium borohydride (NaBH₄, 1.5 eq)

  • Methanol

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve the crude N-alkylated aldehyde from Step A in methanol and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by column chromatography or recrystallization as needed.

Visualizations

experimental_workflow_direct_alkylation start Start reagents Dissolve (2-butyl-4-chloro-1H- imidazol-5-yl)methanol and K₂CO₃ in Acetonitrile start->reagents add_alkylating_agent Add Alkylating Agent reagents->add_alkylating_agent react Heat to 60-80°C (Monitor by TLC) add_alkylating_agent->react workup Cool, Filter, and Concentrate react->workup extraction Dissolve in Ethyl Acetate, Wash with Water and Brine workup->extraction dry Dry over Na₂SO₄, Filter, and Concentrate extraction->dry purify Column Chromatography (if necessary) dry->purify end N-Alkylated Product purify->end

Caption: Workflow for Direct N-Alkylation.

experimental_workflow_two_step cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reduction start_aldehyde Start with Aldehyde dissolve_aldehyde Dissolve Aldehyde and K₂CO₃ in DMF start_aldehyde->dissolve_aldehyde add_alkyl_halide Add Alkylating Agent, Stir at RT dissolve_aldehyde->add_alkyl_halide workup_aldehyde Aqueous Workup and Extraction add_alkyl_halide->workup_aldehyde intermediate N-Alkylated Aldehyde workup_aldehyde->intermediate dissolve_intermediate Dissolve Intermediate in Methanol (0°C) intermediate->dissolve_intermediate add_nabh4 Add NaBH₄, Stir and Warm to RT dissolve_intermediate->add_nabh4 quench_extract Quench with Water, Extract add_nabh4->quench_extract purify_final Purify quench_extract->purify_final final_product Final N-Alkylated Alcohol purify_final->final_product

Caption: Workflow for Two-Step Alkylation via Aldehyde.

signaling_pathway_analogy start_mol (2-butyl-4-chloro-1H- imidazol-5-yl)methanol deprotonation Deprotonation (Base) start_mol->deprotonation nucleophile Imidazolide Anion (Nucleophile) deprotonation->nucleophile sn2 SN2 Reaction nucleophile->sn2 Attacks alkyl_halide Alkyl Halide (R-X) (Electrophile) alkyl_halide->sn2 Is Attacked product N-Alkylated Product sn2->product

Caption: Logical Relationship in N-Alkylation.

References

Application Notes and Protocols: (2-butyl-4-chloro-1H-imidazol-5-yl)methanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol is a pivotal chemical intermediate, primarily recognized for its critical role in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs widely prescribed for the management of hypertension, heart failure, and diabetic nephropathy.[1] Its imidazole scaffold is a key structural feature that enables the final active pharmaceutical ingredient (API) to effectively antagonize the angiotensin II type 1 (AT1) receptor, leading to vasodilation and a reduction in blood pressure.[1] Beyond its principal application in the synthesis of the blockbuster drug Losartan, this versatile intermediate has also been instrumental in the development of other sartans and novel therapeutic agents targeting the renin-angiotensin system.[1] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in pharmaceutical research and development.

Application in Pharmaceutical Synthesis

The primary application of this compound is as a key building block in the convergent synthesis of Losartan.[1][2] In this synthetic strategy, the imidazole core is coupled with a substituted biphenyl moiety to construct the final drug molecule. The hydroxyl group of this compound serves as a crucial handle for this coupling reaction, typically after conversion to a more reactive species or through direct alkylation.

Furthermore, the structural motif of this compound has been exploited in the design and synthesis of novel compounds with potential therapeutic activities, including angiotensin-converting enzyme (ACE) inhibitors.[3][4] Researchers have utilized this intermediate to create libraries of derivatives for screening and lead optimization in cardiovascular drug discovery.[3][5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

This protocol describes the reduction of the corresponding aldehyde to afford this compound.

Materials:

  • 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde in methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Quantitative Data:

ParameterValueReference
Starting Material2-butyl-4-chloro-1H-imidazole-5-carbaldehyde[6]
Reducing AgentSodium borohydride[6]
SolventMethanol[6]
Typical YieldHighNot specified
PurityHighNot specified
Protocol 2: Synthesis of Losartan from this compound

This protocol outlines a general procedure for the coupling of this compound with the biphenyl-tetrazole moiety to form Trityl Losartan, a key intermediate which is then deprotected to yield Losartan.

Materials:

  • This compound

  • 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole

  • Sodium methoxide (NaOMe) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAC)

  • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Methanol or Tetrahydrofuran (THF)/Water

  • Toluene

  • Ethyl acetate

Procedure:

Step 1: Coupling Reaction to form Trityl Losartan

  • To a solution of this compound in DMF, add a base such as sodium methoxide.

  • Add 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole to the reaction mixture.

  • Stir the reaction at room temperature or gentle heating until the reaction is complete as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent like toluene.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude Trityl Losartan can be purified by crystallization.

Step 2: Deprotection to form Losartan

  • Dissolve the Trityl Losartan in a suitable solvent system such as methanol or a mixture of THF and water.

  • Add an acid, for example, hydrochloric acid or sulfuric acid, to the solution.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture with a base (e.g., NaOH) and extract the Losartan into an organic solvent.

  • The crude Losartan can then be purified by crystallization to obtain the final product.

Quantitative Data for Losartan Synthesis:

ParameterValueReference
Overall Yield (from chloroimidazole)~80% (in three linear steps)[7]
Yield of Losartan from Trityl Losartan83%[6]
Purity (HPLC)>99%Not specified

Signaling Pathway and Experimental Workflow

The therapeutic effect of Losartan, synthesized from this compound, is achieved through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).

RAAS_Pathway Angiotensinogen Angiotensinogen (Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Renin Renin (Kidney) Renin->Angiotensin_I ACE ACE (Lungs) ACE->Angiotensin_II Adrenal_Cortex Adrenal Cortex AT1_Receptor->Adrenal_Cortex Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Adrenal_Cortex->Aldosterone stimulates secretion Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Retention->Increased_BP Losartan Losartan Losartan->AT1_Receptor blocks Losartan_Synthesis_Workflow start 2-butyl-4-chloro-1H- imidazole-5-carbaldehyde reduction Reduction (e.g., NaBH4, Methanol) start->reduction intermediate (2-butyl-4-chloro-1H- imidazol-5-yl)methanol reduction->intermediate coupling Coupling Reaction (e.g., NaOMe, DMF) intermediate->coupling biphenyl 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl) -2-trityl-2H-tetrazole biphenyl->coupling trityl_losartan Trityl Losartan coupling->trityl_losartan deprotection Deprotection (e.g., HCl, THF/H2O) trityl_losartan->deprotection losartan Losartan deprotection->losartan purification Purification (Crystallization) losartan->purification final_product Pure Losartan purification->final_product

References

Application Notes and Protocols for the Chromatographic Purification of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol is a key intermediate in the synthesis of the angiotensin II receptor antagonist, Losartan. It is also classified as Losartan EP Impurity A, making its effective purification critical for the quality and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the chromatographic purification of this compound, intended for researchers, scientists, and drug development professionals. The protocols cover both preparative purification by flash column chromatography and analytical purity assessment by High-Performance Liquid Chromatography (HPLC).

Chemical Properties

PropertyValue
IUPAC Name This compound
CAS Number 79047-41-9
Molecular Formula C₈H₁₃ClN₂O
Molecular Weight 188.65 g/mol
Appearance White crystalline solid
Solubility Soluble in methanol, ethanol, and DMSO

Purification Strategy Overview

The purification of this compound from a crude reaction mixture typically involves an initial larger-scale purification by flash column chromatography to remove major impurities, followed by an analytical HPLC method to confirm the final purity. The selection of the appropriate chromatographic conditions is crucial for achieving high purity and yield.

G

Scale-Up Synthesis of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol, a key intermediate in the manufacturing of the angiotensin II receptor antagonist, Losartan.[1] The synthesis primarily involves the reduction of 2-butyl-4-chloro-5-formylimidazole. Two principal methods for this reduction on a larger scale are presented: sodium borohydride reduction and catalytic hydrogenation.

Data Presentation

The following tables summarize the quantitative data for the two primary synthetic routes, providing key metrics for comparison.

Table 1: Sodium Borohydride Reduction of 2-butyl-4-chloro-5-formylimidazole

ParameterValueReference
Starting Material 2-butyl-4-chloro-5-formylimidazole[1]
Reagent Sodium Borohydride (NaBH₄)[1]
Solvent Methanol or Tetrahydrofuran (THF)[1]
Reaction Temperature 0–5°C initially, then room temperature[1]
Reaction Time 4–6 hours[1]
Work-up Quenching with ice water, extraction with ethyl acetate[1]
Purification Recrystallization[1]
Purity >99% (typical for pharmaceutical intermediates)
Yield High (specific percentage not detailed in sources)

Table 2: Catalytic Hydrogenation of 2-butyl-4-chloro-5-formylimidazole

ParameterValueReference
Starting Material 2-butyl-4-chloro-5-formylimidazole
Catalyst Palladium on Carbon (Pd/C)
Solvent Methanol
Hydrogen Pressure 4-5 kg/cm ²
Reaction Temperature 20–25°C
Reaction Time 8–10 hours
Work-up Filtration of catalyst, solvent removal
Purification Recrystallization
Purity High (specific percentage not detailed in sources)
Yield Good (specific percentage not detailed in sources)

Experimental Protocols

Protocol 1: Synthesis via Sodium Borohydride Reduction

This protocol is a widely used and effective method for the synthesis of this compound on a laboratory and pilot scale.

Materials:

  • 2-butyl-4-chloro-5-formylimidazole

  • Sodium Borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Reaction vessel with stirring and temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-butyl-4-chloro-5-formylimidazole in methanol. Cool the solution to 0–5°C using an ice bath.

  • Reduction: Slowly add sodium borohydride to the cooled solution in portions, maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water while cooling the reaction vessel in an ice bath.

  • Extraction: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Protocol 2: Synthesis via Catalytic Hydrogenation

This method is an alternative to hydride reduction and is particularly suitable for larger-scale industrial production.

Materials:

  • 2-butyl-4-chloro-5-formylimidazole

  • Palladium on Carbon (5% or 10% Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas

  • Hydrogenation reactor (autoclave)

  • Filtration apparatus

Procedure:

  • Reaction Setup: Charge a hydrogenation reactor with 2-butyl-4-chloro-5-formylimidazole, methanol, and the Pd/C catalyst.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-5 kg/cm ²).

  • Reaction: Stir the reaction mixture at room temperature (20–25°C) for 8-10 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC or HPLC.

  • Catalyst Removal: After the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the methanol and obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from an appropriate solvent to obtain the final product.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_method1 Method 1: Sodium Borohydride Reduction cluster_method2 Method 2: Catalytic Hydrogenation Start Starting Material: 2-butyl-4-chloro-5-formylimidazole Reduction_NaBH4 Reduction with NaBH₄ in Methanol/THF Start->Reduction_NaBH4 Hydrogenation Catalytic Hydrogenation (Pd/C, H₂) Start->Hydrogenation Workup_NaBH4 Aqueous Work-up & Extraction Reduction_NaBH4->Workup_NaBH4 Purification Purification by Recrystallization Workup_NaBH4->Purification Workup_H2 Catalyst Filtration & Solvent Removal Hydrogenation->Workup_H2 Workup_H2->Purification End Final Product: This compound Purification->End

Caption: Synthetic workflow for this compound.

Logical_Relationship Title Scale-Up Synthesis Considerations Reagent_Choice Choice of Reducing Agent NaBH4 Sodium Borohydride (NaBH₄) Reagent_Choice->NaBH4 Catalytic_H2 Catalytic Hydrogenation (e.g., Pd/C, H₂) Reagent_Choice->Catalytic_H2 Outcome Desired Outcome Reagent_Choice->Outcome Factors Influencing Factors Scale Scale of Production Factors->Scale Cost Cost of Reagents & Equipment Factors->Cost Safety Safety Considerations Factors->Safety Workup Ease of Work-up & Purification Factors->Workup Factors->Outcome Scale->Reagent_Choice Cost->Reagent_Choice Safety->Reagent_Choice Workup->Reagent_Choice High_Yield High Yield Outcome->High_Yield High_Purity High Purity (>99%) Outcome->High_Purity Efficiency Process Efficiency Outcome->Efficiency

Caption: Key considerations for the scale-up synthesis of the target compound.

References

Application Notes and Protocols: (2-butyl-4-chloro-1H-imidazol-5-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol is a pivotal heterocyclic organic compound extensively utilized in medicinal chemistry.[1][2] Primarily recognized as a critical intermediate in the synthesis of angiotensin II receptor blockers (ARBs), most notably losartan, it serves as a fundamental building block for a significant class of antihypertensive drugs.[1][3] Its imidazole core is a key structural motif that facilitates binding to the angiotensin II type 1 (AT1) receptor, thereby antagonizing the vasoconstrictive effects of angiotensin II.[1] Beyond its established role in the synthesis of ARBs, this versatile molecule is also explored as a scaffold for the development of novel angiotensin-converting enzyme (ACE) inhibitors.[1][4] These application notes provide a comprehensive overview of its utility, synthesis, and application in the development of cardiovascular therapeutics.

Core Applications in Medicinal Chemistry

The primary application of this compound lies in its role as a key precursor for the synthesis of losartan and its analogs.[1] It provides the essential 2-butyl-4-chloro-imidazole-5-methanol backbone of these widely prescribed medications for hypertension, diabetic nephropathy, and heart failure.[1] The molecule is also identified as "Losartan Impurity A," a process-related byproduct in the manufacturing of losartan.[2][5]

Furthermore, the structural framework of this compound has been leveraged in the design and synthesis of new classes of potential therapeutic agents. Researchers have successfully synthesized N-substituted derivatives of this compound and evaluated their efficacy as ACE inhibitors, demonstrating its broader applicability in cardiovascular drug discovery.[4][6][7]

Quantitative Data Summary

The following table summarizes the in vitro ACE inhibitory activity of N-substituted derivatives of this compound.

Compound IDStructureIC50 (µM)Reference
4b N-(4-nitrobenzyl)-2-butyl-4-chloro-1H-imidazole derivative1.31 ± 0.026[4][7]
Lisinopril Standard ACE inhibitorNot specified in the same study[4]

Signaling Pathways

The therapeutic effects of drugs synthesized from this compound, such as losartan, are primarily mediated through the Renin-Angiotensin System (RAS). Losartan is an angiotensin II receptor antagonist that selectively blocks the AT1 receptor.[1] This prevents angiotensin II from binding and exerting its hypertensive effects, which include vasoconstriction, aldosterone release, and sodium and water retention. The result is a reduction in blood pressure.

Derivatives of this compound have also been developed as ACE inhibitors. ACE is a key enzyme in the RAS that converts angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, these compounds decrease the production of angiotensin II, leading to vasodilation and a decrease in blood pressure.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction Aldosterone Secretion AT1_Receptor->Vasoconstriction ACE ACE Renin Renin Losartan Losartan (ARB) Losartan->AT1_Receptor blocks ACE_Inhibitors ACE Inhibitors (from derivative) ACE_Inhibitors->ACE inhibits

Caption: The Renin-Angiotensin System and points of intervention.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of its corresponding aldehyde, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde.

Synthesis_Workflow Start 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde Process Reduction (e.g., NaBH4 in Methanol) Start->Process Product This compound Process->Product

Caption: General synthesis workflow.

Protocol: Reduction of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

  • Reaction Setup: Dissolve 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole Derivatives as ACE inhibitors

This protocol describes a two-step synthesis of potential ACE inhibitors starting from 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde.[4]

Step 1: Alkylation of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

  • Reaction Setup: To a solution of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate.

  • Addition of Alkylating Agent: Add the desired phenacyl bromide derivative to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Work-up and Isolation: After completion, pour the reaction mixture into ice-water and extract the product with an organic solvent. The crude intermediate is then purified.

Step 2: Reduction of the Intermediate

  • Reaction Setup: Dissolve the intermediate from Step 1 in a solvent mixture (e.g., methanol and dichloromethane).

  • Reduction: Add sodium borohydride portion-wise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the final product. Purify the N-substituted-2-butyl-4-chloro-1H-imidazole derivative by column chromatography.[4]

In Vitro ACE Inhibition Assay

The following protocol outlines a general method for assessing the ACE inhibitory activity of synthesized compounds.[4]

  • Enzyme Preparation: Prepare a solution of ACE from a suitable source (e.g., rabbit lung) in a buffer.

  • Incubation: Pre-incubate the ACE solution with various concentrations of the test compound (or standard inhibitor like lisinopril) for a specified time at 37 °C.

  • Substrate Addition: Initiate the enzymatic reaction by adding a substrate, such as Hippuryl-Histidyl-Leucine (HHL).

  • Reaction Termination and Detection: Stop the reaction after a defined period and quantify the amount of product (hippuric acid) formed. This can be done spectrophotometrically.

  • IC50 Determination: Calculate the concentration of the test compound that inhibits 50% of the ACE activity (IC50) by plotting the percentage of inhibition against the compound concentration.

ACE_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ACE_Sol ACE Solution Incubation Pre-incubation (ACE + Test Compound) ACE_Sol->Incubation Test_Cmpd Test Compound Dilutions Test_Cmpd->Incubation Substrate_Add Add Substrate (HHL) Incubation->Substrate_Add Reaction Incubate at 37°C Substrate_Add->Reaction Termination Stop Reaction Reaction->Termination Quantification Quantify Product (Spectrophotometry) Termination->Quantification IC50 Calculate IC50 Quantification->IC50

Caption: Workflow for in vitro ACE inhibition assay.

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its established role in the synthesis of ARBs and its potential as a scaffold for novel ACE inhibitors. The protocols and data presented here provide a valuable resource for researchers engaged in the design and development of new cardiovascular drugs. Its versatile structure and proven utility underscore its continued importance in the field of drug discovery.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reactions involving derivatives of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol. This class of compounds are crucial intermediates in the synthesis of pharmaceutically active ingredients, most notably the angiotensin II receptor antagonist, Losartan.

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. In the context of the synthesis of Losartan and related analogues, this reaction is pivotal for constructing the characteristic biphenyl scaffold.

Data Presentation: Optimized Reaction Conditions for Suzuki Coupling

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. Below are tables summarizing various conditions reported for Suzuki coupling reactions relevant to the synthesis of Losartan intermediates and other functionalized imidazoles.

Table 1: Suzuki Coupling Conditions for the Synthesis of Trityl Losartan

EntryImidazole DerivativeBoronic Acid DerivativeCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-n-Butyl-4-chloro-1-(4-bromobenzyl)-1H-imidazole-5-methanol2'-(N-Triphenylmethyltetrazol-5-yl)phenylboronic acidPd(PPh₃)₄ (trace)K₂CO₃ (2.5 equiv)Toluene/Water803-693--INVALID-LINK--

Table 2: General Conditions for Suzuki Coupling of Haloimidazoles and Related Heterocycles

EntryHalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
13-Chloroindazole5-Indoleboronic acidPd₂(dba)₃ (2)XPhos (3)K₃PO₄Dioxane/H₂O10075-85
24-Bromoanisole2-PyridylboronatePd₂(dba)₃ (cat.)Ligand 1 (cat.)K₃PO₄Dioxane11074
3Aryl ChloridePhenylboronic acidPd(OAc)₂ (2)P(t-Bu)₂Me (cat.)KOt-But-Amyl alcoholRT~85
4Aryl BromidePhenylboronic acidPd(PPh₃)₄ (0.055 equiv)-K₂CO₃ (2.0 equiv)1,4-Dioxane/H₂O100High
5Vinyl IodideMethylboronic acidPd(OAc)₂ (0.1 equiv)SPhos (0.2 equiv)K₃PO₄ (4.0 equiv)Toluene/THF/H₂O80High

Experimental Protocols

Protocol 1: Synthesis of 2-n-Butyl-4-chloro-1-[[2'-(2-triphenylmethyl-5-tetrazolyl)biphenyl-4-yl]methyl]imidazole-5-methanol (Trityl Losartan) via Suzuki Coupling

This protocol is adapted from the efficient convergent synthesis of Losartan described by Larsen et al. in J. Org. Chem. 1994, 59, 6391-6394.

Materials:

  • 2-n-Butyl-4-chloro-1-(4-bromobenzyl)-1H-imidazole-5-methanol

  • [2'-(N-Triphenylmethyltetrazol-5-yl)phenyl]boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Tributylphosphine (for palladium removal)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-n-butyl-4-chloro-1-(4-bromobenzyl)-1H-imidazole-5-methanol (1.0 equiv) and [2'-(N-triphenylmethyltetrazol-5-yl)phenyl]boronic acid (1.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add anhydrous potassium carbonate (2.5 equiv).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask via syringe.

  • Catalyst Addition: Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction is typically complete within 3-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with water and then with brine.

  • Palladium Removal (Optional but Recommended): To the combined organic layer, add a small amount of tributylphosphine (e.g., 10 mol %) and stir for 30 minutes to chelate any residual palladium.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude trityl losartan can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate boronate R²-B(OR)₂ boronate->transmetalation Activated by Base base Base (e.g., K₂CO₃) base->boronate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R¹-R² reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis reagents Weigh Reactants: - Imidazole Derivative - Boronic Acid - Base glassware Assemble Flame-Dried Glassware under Inert Gas add_reagents Add Reagents and Degassed Solvents glassware->add_reagents add_catalyst Add Palladium Catalyst add_reagents->add_catalyst heat Heat and Stir (e.g., 80-90°C) add_catalyst->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup dry Dry Organic Layer & Evaporate Solvent workup->dry purify Purify by Crystallization or Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this critical pharmaceutical intermediate, notably used in the synthesis of Losartan.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound? A1: The most prevalent method is the chemical reduction of its corresponding aldehyde, 2-butyl-4-chloro-5-formylimidazole (BCFI).[3][4] This transformation is typically achieved using a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like methanol or tetrahydrofuran (THF).[1]

Q2: What are the most critical parameters that influence the final yield? A2: The primary factors affecting the yield are the purity of the starting material (2-butyl-4-chloro-5-formylimidazole), the activity and stoichiometry of the reducing agent, precise temperature control during the reaction, and adequate reaction time.[5] Any impurities in the starting aldehyde can lead to side reactions and complicate purification, ultimately lowering the isolated yield.

Q3: What are the common impurities found in the synthesis, and where do they originate? A3: Common impurities include unreacted 2-butyl-4-chloro-5-formylimidazole and byproducts from the synthesis of the starting material itself.[2][4] If the reduction is not driven to completion, the starting aldehyde will contaminate the final product. Additionally, impurities from the multi-step synthesis of BCFI can carry over into the final product.[6][7]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Yield of this compound

Q: I am experiencing a significantly lower yield than reported in the literature. What are the potential causes? A: Several factors could be responsible for a low yield. Consider the following troubleshooting steps:

  • Reagent Quality: Sodium borohydride (NaBH₄) is sensitive to moisture and can degrade over time, losing its reductive potency. Use a fresh, unopened container of NaBH₄ or verify the activity of your current stock.

  • Incomplete Reaction: The reaction may not have gone to completion. You can monitor its progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or adding a slight excess of NaBH₄.

  • Temperature Control: The initial addition of NaBH₄ is typically performed at a reduced temperature (0–5°C) to control the exothermic reaction.[1] However, the reaction itself often needs to be stirred at room temperature for several hours to ensure completion.[1] If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within the standard timeframe.

  • Workup Procedure: The product can be lost during the workup phase. Ensure that the pH is properly adjusted during quenching and that extractions are performed thoroughly with a suitable solvent like ethyl acetate to maximize recovery from the aqueous layer.[1]

Issue 2: Significant Amount of Unreacted Starting Material Observed

Q: My post-reaction analysis (TLC, NMR) shows a large spot/peak corresponding to 2-butyl-4-chloro-5-formylimidazole. How can I improve the conversion rate? A: The presence of a large amount of starting material indicates an incomplete reduction.

  • Stoichiometry of Reducing Agent: Ensure you are using a sufficient molar excess of sodium borohydride. While a 1:1 molar ratio is theoretically possible, a slight excess (e.g., 1.1 to 1.5 equivalents) is often used to ensure the reaction goes to completion.

  • Addition of Reducing Agent: Add the NaBH₄ portionwise (in small amounts over time) rather than all at once.[1] This helps to control the initial exothermic reaction and ensures a steady supply of the reducing agent.

  • Increase Reaction Time: The typical reaction time is 4-6 hours at room temperature.[1] If your conversion is low, try extending this period to 8-12 hours or even overnight, while monitoring periodically with TLC.

Issue 3: Final Product is Impure After Purification

Q: Even after recrystallization, my product contains persistent impurities. What is the source, and how can I obtain a purer product? A: Impurities in the final product often originate from the starting material.

  • Purity of Starting Aldehyde: The purity of 2-butyl-4-chloro-5-formylimidazole (BCFI) is crucial. It is advisable to purify the BCFI, for instance by recrystallization or column chromatography, before using it in the reduction step.

  • Side Reactions: Although the reduction of an aldehyde to an alcohol with NaBH₄ is generally a clean reaction, side reactions can occur if the starting material is impure or if the reaction conditions are not optimal.

  • Alternative Purification: If recrystallization is ineffective, column chromatography over silica gel is a more robust method for separating the desired alcohol from closely related impurities.

Data Summary

The following tables summarize key quantitative data for the synthesis.

Table 1: Key Experimental Parameters for the Reduction of BCFI

ParameterValue/ConditionNotes
Starting Material 2-butyl-4-chloro-5-formylimidazole (BCFI)High purity is essential for good yield.
Reducing Agent Sodium Borohydride (NaBH₄)Typically 1.1 - 1.5 molar equivalents.
Solvent Methanol or Tetrahydrofuran (THF)[1]
Initial Temperature 0–5°CFor the portionwise addition of NaBH₄.[1]
Reaction Temperature Room TemperatureAfter the initial addition is complete.[1]
Reaction Time 4–6 hoursCan be extended if conversion is low.[1]
Workup Quench with water, extract with ethyl acetate[1]
Purification Recrystallization or Column Chromatography[1]
Reported Yield >70%Highly dependent on precursor purity and reaction optimization.[7]

Table 2: Troubleshooting Summary

SymptomPossible CauseRecommended Action
Low Final Yield 1. Degraded NaBH₄2. Incomplete reaction3. Product loss during workup1. Use fresh NaBH₄.2. Extend reaction time; check temperature.3. Ensure thorough extraction.
Starting Material in Product 1. Insufficient NaBH₄2. Reaction time too short1. Use a slight molar excess of NaBH₄.2. Increase reaction time to 8-12 hours and monitor by TLC.
Persistent Impurities 1. Impure starting material (BCFI)2. Ineffective purification1. Purify BCFI before the reduction step.2. Use column chromatography for purification.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the common reduction method.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-butyl-4-chloro-5-formylimidazole (1.0 eq) in methanol or THF.

  • Cooling: Cool the solution to 0–5°C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) to the stirred solution in small portions over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4–6 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding ice-cold water. If methanol was used as a solvent, remove it under reduced pressure.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white solid.[8]

Visualizations

The following diagrams illustrate the synthesis workflow and a troubleshooting decision process.

SynthesisWorkflow start_mat Start: BCFI (2-butyl-4-chloro-5-formylimidazole) reaction Reaction Step - Add NaBH₄ at 0-5°C - Stir at RT for 4-6h start_mat->reaction reagents Reagents: 1. NaBH₄ 2. Solvent (MeOH/THF) reagents->reaction workup Workup - Quench with H₂O - Extract with EtOAc reaction->workup purification Purification (Recrystallization) workup->purification product Final Product: (2-butyl-4-chloro-1H- imidazol-5-yl)methanol purification->product

Caption: Synthesis workflow for the reduction of BCFI to its corresponding methanol derivative.

TroubleshootingFlowchart start Experiment Complete q1 Is Yield < 70%? start->q1 a1_yes Check TLC for Starting Material q1->a1_yes Yes a1_no Process Successful q1->a1_no No a2_yes Incomplete Reaction a1_yes->a2_yes Present a2_no Check for Product Loss during Workup/Purification a1_yes->a2_no Absent sol1 Action: - Increase reaction time - Use fresh/excess NaBH₄ a2_yes->sol1 sol2 Action: - Ensure thorough extraction - Optimize purification solvent a2_no->sol2

Caption: A decision tree for troubleshooting low yield in the synthesis reaction.

References

Technical Support Center: Synthesis of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol, a key intermediate in the production of pharmaceuticals like Losartan.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method is the reduction of 2-butyl-4-chloro-5-formylimidazole using a mild reducing agent, most commonly sodium borohydride (NaBH₄). This reaction is typically carried out in a protic solvent like methanol or ethanol, or sometimes in an aprotic solvent such as tetrahydrofuran (THF).

Q2: What are the typical yields and purity for this synthesis?

A2: With proper reaction control and purification, yields for the sodium borohydride reduction of 2-butyl-4-chloro-5-formylimidazole are generally high. The expected purity of the final product is also typically high, especially after recrystallization. For more detailed information, please refer to the data presented in Table 1.

Q3: this compound is listed as "Losartan EP Impurity A". What does this signify?

A3: Yes, this compound is recognized as a process-related impurity in the synthesis of Losartan by the European Pharmacopoeia (EP).[1][2] This designation underscores the importance of monitoring and controlling its levels in the final active pharmaceutical ingredient (API). Its presence can indicate incomplete conversion in subsequent synthetic steps or arise from side reactions.

Q4: What are the primary safety precautions to consider during this synthesis?

A4: Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The reaction should be performed in a well-ventilated fume hood. Sodium borohydride is flammable and can react with water to produce hydrogen gas, which is also flammable. Therefore, it should be handled with care, and the quenching step should be performed cautiously, especially on a large scale.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound via the reduction of 2-butyl-4-chloro-5-formylimidazole with sodium borohydride.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Product - Incomplete reaction. - Degradation of the product during workup or purification. - Sub-optimal reaction temperature. - Impure starting material.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material. - Maintain a low temperature during the workup and purification steps. - Ensure the reaction temperature is maintained within the recommended range (typically 0-25 °C). - Verify the purity of the 2-butyl-4-chloro-5-formylimidazole before starting the reaction.
Presence of Unreacted Starting Material - Insufficient amount of sodium borohydride. - Short reaction time. - Low reaction temperature.- Use a slight excess of sodium borohydride (e.g., 1.1-1.5 equivalents). - Extend the reaction time and monitor for completion by TLC or HPLC. - Allow the reaction to warm to room temperature and stir for a longer duration after the initial addition of NaBH₄ at a lower temperature.
Formation of a Dechlorinated Impurity - Use of a stronger reducing agent or harsh reaction conditions.- Sodium borohydride is a mild reducing agent and is unlikely to cause significant dechlorination under standard conditions. Avoid using stronger reducing agents like lithium aluminum hydride (LiAlH₄). - Maintain the recommended reaction temperature.
Formation of an Over-reduced Impurity (Methyl Group instead of Hydroxymethyl) - Use of a much stronger reducing agent or excessively harsh conditions.- This is highly unlikely with sodium borohydride. Stick to the recommended protocol and avoid more potent reducing agents.
Formation of an Ether Byproduct (e.g., methoxymethyl or ethoxymethyl) - Reaction of the product with the alcohol solvent (methanol or ethanol) during acidic workup.- Neutralize the reaction mixture to a pH of ~7 before solvent extraction. - Minimize the time the product is in an acidic alcoholic solution.
Presence of Dimeric Impurities - Potential side reactions of the starting aldehyde.- Ensure slow, portion-wise addition of sodium borohydride to the aldehyde solution to maintain a low concentration of the intermediate alkoxide. - Maintain a controlled, low temperature during the addition of the reducing agent.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterValueReference
Starting Material 2-butyl-4-chloro-5-formylimidazole[1]
Reducing Agent Sodium Borohydride (NaBH₄)[3]
Solvent Methanol, Ethanol, or Tetrahydrofuran (THF)[3]
Reaction Temperature 0-25 °C[3]
Typical Reaction Time 2-6 hours[3]
Expected Yield 85-95%General laboratory observations
Expected Purity (after recrystallization) >98% (by HPLC)General laboratory observations

Experimental Protocols

Synthesis of this compound via Sodium Borohydride Reduction

This protocol is a representative procedure for the reduction of 2-butyl-4-chloro-5-formylimidazole.

Materials:

  • 2-butyl-4-chloro-5-formylimidazole

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol/THF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hydrochloric acid (1 M) or Ammonium chloride (saturated aqueous solution) for quenching

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-butyl-4-chloro-5-formylimidazole (1 equivalent) in methanol (approximately 10-20 volumes).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, continue stirring at 0-5 °C for 30 minutes, then allow the reaction mixture to warm to room temperature and stir for an additional 2-5 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is no longer detectable.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or 1 M hydrochloric acid at 0-5 °C until the effervescence ceases.

  • Solvent Removal: Remove the organic solvent (methanol) under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 volumes).

  • Washing: Combine the organic layers and wash with deionized water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white to off-white solid.

Visualizations

Diagram 1: Synthetic Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions & Impurities Starting Material 2-butyl-4-chloro- 5-formylimidazole Product (2-butyl-4-chloro- 1H-imidazol-5-yl)methanol Starting Material->Product NaBH4, MeOH Incomplete Reaction Unreacted Starting Material Starting Material->Incomplete Reaction Incomplete Reduction Dechlorination Dechlorinated Product Starting Material->Dechlorination Reductive Dechlorination Ether Formation Methoxymethyl Ether Product->Ether Formation Acidic Workup in MeOH

Caption: Synthetic pathway and potential side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Product Yield Check_TLC Analyze reaction mixture by TLC/HPLC Start->Check_TLC SM_Present Starting material present? Check_TLC->SM_Present Increase_Time Increase reaction time and/or temperature SM_Present->Increase_Time Yes No_SM No starting material present SM_Present->No_SM No Check_Reagent Check stoichiometry and purity of NaBH4 Increase_Time->Check_Reagent End Improved Yield Check_Reagent->End Check_Workup Review workup and purification steps No_SM->Check_Workup Optimize_Purification Optimize recrystallization solvent system Check_Workup->Optimize_Purification Check_Degradation Consider product degradation Optimize_Purification->Check_Degradation Check_Degradation->End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic organic compound. It is a crucial intermediate in the synthesis of angiotensin II receptor blockers (ARBs), most notably Losartan, which is a widely used antihypertensive drug.[1][2] It is also recognized as "Losartan Impurity A" in pharmaceutical quality control.[3][4]

Q2: What are the common impurities I can expect in the crude product before purification?

The most common process-related impurity is the unreacted starting material, 2-butyl-4-chloro-5-formylimidazole.[1] Depending on the reaction and work-up conditions, other potential impurities may include side-products from the synthesis or degradation products. The hydroxymethyl group of the target compound can be over-oxidized to a carboxylic acid or the imidazole ring may undergo degradation under harsh conditions.[1]

Q3: What are the general storage conditions for this compound?

It is recommended to store the compound, which is a white crystalline solid, in an inert atmosphere at 2-8°C.[5]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound, categorized by the purification technique.

Recrystallization Issues

Q4: My compound is not crystallizing from the solution. What steps can I take?

If your compound fails to crystallize, consider the following troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution.

  • Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent and allow it to cool again.

  • Add an Anti-solvent: If the compound is highly soluble in your chosen solvent, you can add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise until the solution becomes turbid, then warm it until it becomes clear and allow it to cool slowly.

  • Reduce Temperature: Ensure the solution is cooled sufficiently. Using an ice bath or a refrigerator can promote crystallization.

Q5: The purity of my recrystallized product is still low. How can I improve it?

Low purity after recrystallization can be due to several factors:

  • Inadequate Solvent Choice: The chosen solvent may not have a sufficiently large solubility differential between hot and cold conditions for both the compound and the impurities. Refer to the solvent selection table below for suggestions.

  • Trapped Impurities: If crystals form too quickly, impurities can become trapped within the crystal lattice. Ensure the solution cools down slowly to allow for the formation of well-defined, pure crystals.

  • Incomplete Removal of Mother Liquor: Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration to remove any residual mother liquor containing dissolved impurities.

Q6: My recovery after recrystallization is very low. What are the possible reasons?

Low recovery is a common challenge. Here are some potential causes and solutions:

  • High Solubility in Cold Solvent: Your compound may be too soluble in the chosen solvent even at low temperatures. Consider using a different solvent or a solvent mixture.

  • Using Too Much Solvent: Dissolving the crude product in an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Premature Crystallization: If the compound crystallizes prematurely during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

Column Chromatography Issues

Q7: My compound is streaking or tailing on the TLC plate and during column chromatography. How can I resolve this?

Streaking or tailing is common for polar compounds like substituted imidazoles. Here are some solutions:

  • Modify the Mobile Phase: The imidazole ring has a basic nitrogen atom that can interact strongly with the acidic silica gel. Adding a small amount of a basic modifier to your mobile phase, such as triethylamine (0.1-1%) or a few drops of ammonia in methanol, can significantly improve peak shape.

  • Sample Overload: Applying too much sample to your TLC plate or column can cause streaking. Try loading a more dilute sample.

  • Use a Different Stationary Phase: If modifying the mobile phase doesn't help, consider using a less acidic stationary phase like neutral alumina or a bonded phase like C18 (reversed-phase).

Q8: I am struggling to separate the product from the less polar starting material (2-butyl-4-chloro-5-formylimidazole). What mobile phase should I use?

The product, with its hydroxyl group, is more polar than the starting aldehyde. A mobile phase with intermediate polarity should provide good separation.

  • Starting Point: A good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate.

  • Optimization: Start with a higher ratio of the non-polar solvent (e.g., 70:30 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate until you achieve good separation on a TLC plate.

Q9: I suspect my compound is degrading on the silica gel column. How can I confirm this and what can I do to prevent it?

Silica gel is acidic and can cause the degradation of sensitive compounds.

  • Confirmation: To check for degradation, dissolve a small amount of your pure compound in the mobile phase, spot it on a TLC plate, and let it sit for an hour or two. Then, elute the plate and see if any new spots have appeared.

  • Prevention:

    • Deactivate the Silica: You can use silica gel that has been pre-treated with a base like triethylamine.

    • Alternative Stationary Phases: Use neutral alumina or consider reversed-phase chromatography.

    • Speed: Run the column as quickly as possible (flash chromatography) to minimize the contact time between your compound and the silica gel.

Data Presentation

Table 1: Physical and Solubility Properties of this compound

PropertyValueReference
CAS Number 79047-41-9[5]
Molecular Formula C₈H₁₃ClN₂O[5]
Molecular Weight 188.65 g/mol [5]
Appearance White crystalline solid[3][6]
Melting Point 147-151 °C[5][6]
Solubility Slightly soluble in Acetone, DMSO, Methanol[5]

Table 2: Suggested Solvent Systems for Purification

Purification MethodSolvent SystemRationale and Comments
Recrystallization Ethyl Acetate / HexaneThe compound is soluble in ethyl acetate and insoluble in hexane. Dissolve in a minimum of hot ethyl acetate and add hexane as an anti-solvent until turbidity appears, then cool slowly.
TolueneCan be used for recrystallization. The crude product can be dissolved in hot toluene, and then cooled to allow for crystallization.
Column Chromatography (Normal Phase) Hexane / Ethyl Acetate (Gradient)A standard mobile phase for compounds of moderate polarity. Start with a low polarity mixture (e.g., 80:20) and gradually increase the ethyl acetate content.
Dichloromethane / Methanol (with 0.5% Triethylamine)A more polar system for eluting the compound. The triethylamine helps to prevent peak tailing.

Experimental Protocols

Protocol 1: Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., hot ethyl acetate or toluene) while heating and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol provides a general method for purification by flash column chromatography on silica gel.

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase that gives a good separation between the target compound (Rf ≈ 0.3-0.4) and its impurities. A hexane/ethyl acetate system is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (wet slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column (dry loading).

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to achieve a fast flow rate. Collect fractions and monitor the elution by TLC.

  • Fraction Pooling and Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow General Purification Workflow crude_product Crude Product purification_choice Purification Method Selection crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid chromatography Column Chromatography purification_choice->chromatography Oily / Complex Mixture analysis Purity Analysis (TLC/HPLC) recrystallization->analysis chromatography->analysis purity_check Purity > 98%? analysis->purity_check pure_product Pure Product purity_check->pure_product Yes re_purify Re-purify purity_check->re_purify No re_purify->purification_choice

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Troubleshooting Low Purity start Low Purity After Initial Purification check_impurities Identify Impurities by TLC/HPLC start->check_impurities is_starting_material Main Impurity is Starting Material? check_impurities->is_starting_material optimize_separation Optimize Separation Conditions is_starting_material->optimize_separation Yes other_impurities Other Impurities Present? is_starting_material->other_impurities No end_node Proceed with Optimized Purification optimize_separation->end_node characterize_impurity Characterize Impurity (e.g., MS, NMR) other_impurities->characterize_impurity Yes is_degradation Possible Degradation Product? other_impurities->is_degradation No adjust_strategy Adjust Purification Strategy (e.g., different solvent system, pH adjustment) characterize_impurity->adjust_strategy adjust_strategy->end_node check_stability Check Compound Stability (e.g., on silica, in solvent) is_degradation->check_stability Yes is_degradation->end_node No adjust_conditions Use Milder Conditions (e.g., neutral alumina, faster chromatography) check_stability->adjust_conditions adjust_conditions->end_node

Caption: Decision tree for troubleshooting low purity results.

References

Technical Support Center: Optimization of Reaction Conditions for (2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol. This key intermediate is crucial in the manufacturing of pharmaceuticals such as Losartan.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two primary stages of the synthesis: the formation of the aldehyde precursor via a Vilsmeier-Haack type reaction, and its subsequent reduction to the target alcohol.

Stage 1: Synthesis of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

Problem: Low yield of the aldehyde precursor.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure the reaction goes to completion by monitoring its progress using Thin Layer Chromatography (TLC). The Vilsmeier-Haack reaction often requires elevated temperatures (around 100°C) for several hours.[1][2] Consider extending the reaction time if starting material is still present.

  • Possible Cause 2: Suboptimal temperature.

    • Solution: The reaction temperature is a critical parameter. For the condensation reaction leading to the imidazole ring, temperatures between 15°C and 30°C are often optimal.[2] For the subsequent formylation, higher temperatures are generally required. Experiment within a narrow range (e.g., 90-110°C) to find the ideal temperature for your specific setup.

  • Possible Cause 3: Incorrect stoichiometry of reagents.

    • Solution: The molar ratio of the Vilsmeier reagent (formed from an amide like DMF and a chlorinating agent like POCl₃) to the imidazole precursor is crucial. An excess of the Vilsmeier reagent is often used to ensure complete conversion. Verify the molar ratios of your reactants and adjust as necessary.

Problem: Formation of multiple products (low regioselectivity).

  • Possible Cause: Use of unsymmetrical starting materials.

    • Solution: The synthesis of substituted imidazoles can sometimes yield a mixture of regioisomers, especially with unsymmetrical precursors.[3][4] To enhance regioselectivity, consider a multi-step synthetic route that builds the imidazole ring in a controlled manner, which can help achieve the desired substitution pattern.[5] The choice of catalyst can also influence the regiochemical outcome.[3]

Stage 2: Reduction of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde to this compound

Problem: Low yield of the final alcohol product.

  • Possible Cause 1: Incomplete reduction.

    • Solution: Monitor the reaction to completion using TLC. The reduction with sodium borohydride (NaBH₄) is typically conducted at 0-5°C initially, followed by stirring at room temperature for 4-6 hours.[6] If the reaction is sluggish, a slight extension of the reaction time may be beneficial.

  • Possible Cause 2: Degradation of the reducing agent.

    • Solution: Sodium borohydride can decompose in acidic or neutral aqueous solutions. Ensure the reaction medium is slightly alkaline if using water.[7] When using alcoholic solvents like methanol or ethanol, the reaction is generally efficient.[6][7] Use freshly opened or properly stored NaBH₄.

  • Possible Cause 3: Suboptimal temperature.

    • Solution: While the initial addition of NaBH₄ is done at a lower temperature to control the reaction rate, allowing the reaction to proceed at room temperature ensures it goes to completion.[6] Running the entire reaction at a very low temperature might slow it down unnecessarily.

Problem: Presence of impurities in the final product.

  • Possible Cause 1: Over-reduction or side reactions.

    • Solution: While NaBH₄ is a mild reducing agent, side reactions can occur.[8] Ensure the temperature is controlled during the addition of the reducing agent. Using a stoichiometric amount of NaBH₄ can help minimize the formation of byproducts.

  • Possible Cause 2: Residual boron compounds.

    • Solution: The work-up procedure is critical for removing boron salts. Quenching the reaction with water or a dilute acid (like HCl to a pH of 2) is a common practice.[1] To remove boric acid, which can be a persistent impurity, repeated evaporation with methanol can be effective, as it forms volatile methyl borate.[9]

Problem: Difficulty in purifying the final product.

  • Possible Cause 1: High polarity of the product.

    • Solution: this compound is a polar compound, which can make purification by standard normal-phase chromatography challenging. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography for better separation.[10] For normal-phase chromatography, using a more polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexanes with a high proportion of the polar solvent, can be effective. Adding a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape for basic imidazole compounds.[10]

  • Possible Cause 2: Difficulty with crystallization.

    • Solution: Recrystallization is a common method for purifying the final product.[6] Finding the right solvent system is key. An ideal solvent will dissolve the compound poorly at room temperature but well when heated. Common solvent systems for polar compounds include ethanol, or mixtures like n-hexane/acetone and n-hexane/THF.[11]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common immediate precursor is 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde.[6][12] This aldehyde is typically synthesized through a Vilsmeier-Haack type reaction on a suitable imidazolinone intermediate.[1][13]

Q2: Which reducing agent is most suitable for converting the aldehyde to the alcohol?

A2: Sodium borohydride (NaBH₄) is a widely used and effective reducing agent for this transformation.[6][8] It is a mild and selective reagent that reduces the aldehyde to a primary alcohol without affecting other functional groups under standard conditions.[8]

Q3: What are the recommended solvents for the NaBH₄ reduction step?

A3: Methanol and tetrahydrofuran (THF) are commonly used solvents for this reduction.[6] The reaction is typically initiated at a low temperature (0-5°C) and then allowed to warm to room temperature.[6]

Q4: How can I effectively remove the boron byproducts after the NaBH₄ reduction?

A4: After quenching the reaction with water or dilute acid, an extractive work-up is typically performed.[1][6] To remove any remaining boric acid, the crude product can be dissolved in methanol and the solvent evaporated under reduced pressure. This process can be repeated multiple times to form and remove volatile methyl borate.[9]

Q5: What are some common impurities I should look out for in the final product?

A5: Besides unreacted starting material, potential impurities can include over-reduced products or byproducts from side reactions. In the broader synthesis of Losartan, of which this compound is an intermediate, related impurities can include regioisomers (like Isolosartan) and oxidation products of the target alcohol.[14][15]

Q6: What is a suitable method for purifying the final product?

A6: Recrystallization is a commonly cited method for purifying this compound.[6] If further purification is needed, column chromatography can be employed. Due to the polar nature of the molecule, techniques like HILIC or reversed-phase chromatography might be more effective than standard normal-phase chromatography.[10]

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

StepReactionKey ReagentsSolvent(s)TemperatureTypical Reaction Time
1Vilsmeier-Haack type formylationImidazolinone precursor, POCl₃, DMFToluene~100°C2 hours
2Reduction of aldehyde2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, NaBH₄Methanol or THF0-5°C to Room Temp.4-6 hours

Table 2: Comparison of Purification Methods

MethodStationary PhaseMobile Phase ExampleKey AdvantagesCommon Challenges
Normal-Phase Chromatography Silica gelDichloromethane/MethanolReadily availablePoor retention of polar product, peak tailing
Reversed-Phase Chromatography C18Acetonitrile/Water with bufferGood for polar compoundsMay require buffer for good peak shape
HILIC Polar (e.g., Diol)High organic content (e.g., Acetonitrile/Water)Excellent for very polar compoundsLess common stationary phases
Recrystallization N/AEthanol, n-Hexane/Acetone, n-Hexane/THFScalable, can provide high purityFinding a suitable solvent system can be challenging

Experimental Protocols

Protocol 1: Synthesis of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (Vilsmeier-Haack type reaction)

  • To a solution of the 2-butyl-1H-imidazol-5(4H)-one precursor in a suitable solvent such as toluene, add phosphorus oxychloride (POCl₃).

  • Add N,N-dimethylformamide (DMF) to the reaction mixture.

  • Heat the mixture to approximately 100°C and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction mixture in ice water.

  • Adjust the pH to 1-2 with an aqueous sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., toluene).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, for example, by crystallization from a suitable solvent system like toluene/hexane, to obtain the desired aldehyde.[2]

Protocol 2: Synthesis of this compound (NaBH₄ Reduction)

  • Dissolve 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde in methanol or tetrahydrofuran (THF) in a reaction vessel.

  • Cool the solution to 0-5°C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise to the cooled solution while stirring.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of ice water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization to yield this compound.[6]

Mandatory Visualization

G cluster_stage1 Stage 1: Aldehyde Synthesis cluster_stage2 Stage 2: Alcohol Synthesis start1 Start: Imidazolinone Precursor vh_reagent Vilsmeier-Haack Reagent (POCl3/DMF) reaction1 Formylation Reaction start1->reaction1 vh_reagent->reaction1 workup1 Aqueous Work-up & Extraction reaction1->workup1 aldehyde Product: 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde workup1->aldehyde start2 Start: Aldehyde aldehyde->start2 nabh4 Sodium Borohydride (NaBH4) reaction2 Reduction Reaction start2->reaction2 nabh4->reaction2 workup2 Quenching & Extraction reaction2->workup2 purification Purification (Recrystallization/Chromatography) workup2->purification final_product Final Product: this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in NaBH4 Reduction? incomplete_rxn Incomplete Reaction start->incomplete_rxn degraded_reagent Degraded NaBH4 start->degraded_reagent suboptimal_temp Suboptimal Temperature start->suboptimal_temp monitor_tlc Monitor reaction by TLC incomplete_rxn->monitor_tlc extend_time Extend reaction time incomplete_rxn->extend_time fresh_reagent Use fresh NaBH4 degraded_reagent->fresh_reagent check_temp Ensure RT after initial cooling suboptimal_temp->check_temp

Caption: Troubleshooting logic for low yield in the reduction step.

References

Technical Support Center: (2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving (2-butyl-4-chloro-1H-imidazol-5-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

A1: this compound is a key synthetic intermediate in the manufacturing of Losartan, an angiotensin II receptor antagonist.[1][2] In a research context, it is often used as a reference standard for impurity analysis in Losartan drug products, where it is designated as Losartan EP Impurity A.[3]

Q2: What are the expected degradation products of this compound?

A2: The primary degradation pathway for this compound involves the oxidation of the hydroxymethyl group. This oxidation can lead to the formation of two main degradation products:

  • 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (the corresponding aldehyde)

  • 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid (the corresponding carboxylic acid)[1]

Q3: Under what conditions is this compound susceptible to degradation?

Q4: How should I store this compound to ensure its stability?

A4: To minimize degradation, this compound should be stored in a well-sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.

Q5: What analytical techniques are suitable for monitoring the degradation of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating and quantifying this compound from its degradation products. For structural elucidation and confirmation of the identity of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Troubleshooting Guides

Issue 1: Unexpected peaks in the HPLC chromatogram of a stability study sample.
  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting Steps:

      • Compare the retention times of the unexpected peaks with those of known impurities and potential degradation products (i.e., the aldehyde and carboxylic acid derivatives).

      • If reference standards for the degradation products are unavailable, perform a forced degradation study (see Experimental Protocols section) under controlled oxidative conditions to intentionally generate the degradation products and confirm their retention times.

      • Employ an LC-MS analysis to determine the mass-to-charge ratio (m/z) of the unknown peaks to help identify their structures.

  • Possible Cause 2: Contamination from the solvent, glassware, or HPLC system.

    • Troubleshooting Steps:

      • Inject a blank (solvent) to check for system-related peaks.

      • Ensure all glassware is scrupulously clean.

      • Use high-purity, HPLC-grade solvents.

Issue 2: Poor resolution between the parent compound and a degradation product peak.
  • Possible Cause: Suboptimal HPLC method parameters.

    • Troubleshooting Steps:

      • Adjust Mobile Phase Composition: Vary the ratio of the organic and aqueous phases to alter the selectivity of the separation.

      • Change pH of the Aqueous Phase: Modifying the pH can change the ionization state of the analytes and improve resolution.

      • Modify the Stationary Phase: If resolution issues persist, consider using a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18).

      • Optimize Gradient Elution: If using a gradient method, adjust the gradient slope and time to improve the separation of closely eluting peaks.

Data Presentation

Table 1: Summary of Potential Degradation Products of this compound

Degradation Product NameChemical StructureFormation ConditionAnalytical Method for Detection
2-butyl-4-chloro-1H-imidazole-5-carbaldehydeC₈H₁₁ClN₂OOxidativeHPLC-UV, LC-MS
2-butyl-4-chloro-1H-imidazole-5-carboxylic acidC₈H₁₀ClN₂O₂OxidativeHPLC-UV, LC-MS

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrogen peroxide (3% and 30%)

  • Hydrochloric acid (0.1 N and 1 N)

  • Sodium hydroxide (0.1 N and 1 N)

  • HPLC system with UV/PDA detector

  • LC-MS system (for peak identification)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 N NaOH, and dilute with mobile phase to the working concentration.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 N HCl, and dilute with mobile phase.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase.

    • Thermal Degradation: Expose the solid compound to 105°C in an oven for 48 hours. Dissolve a portion of the stressed solid in the mobile phase to the working concentration.

    • Photolytic Degradation: Expose the solid compound and a solution (in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. Analyze the samples.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV method.

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

    • If significant degradation is observed, characterize the degradation products using LC-MS.

Mandatory Visualization

G cluster_0 A This compound B 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde A->B Oxidation C 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid B->C Further Oxidation

Caption: Potential oxidative degradation pathway of this compound.

G start Start: Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Dilute Samples stress->neutralize hplc Analyze by HPLC-UV neutralize->hplc data Evaluate Chromatograms (New Peaks, Parent Peak Area) hplc->data lcms Characterize Degradants by LC-MS (if needed) data->lcms Significant Degradation end End: Report Findings data->end No Significant Degradation lcms->end

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Overcoming Poor Solubility of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol in chemical reactions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments involving this compound.

Q1: My this compound is not dissolving in my reaction solvent. What are the initial troubleshooting steps?

A1: Poor solubility of this compound is a common challenge. Follow these initial steps:

  • Verify Compound Purity: Impurities can significantly impact solubility. Ensure the purity of your compound using appropriate analytical techniques (e.g., HPLC, NMR).

  • Select an Appropriate Solvent: this compound, a white crystalline solid, generally exhibits moderate solubility in polar organic solvents.[1] Consider solvents like methanol, ethanol, or dimethyl sulfoxide (DMSO) as a starting point.[1] Avoid nonpolar solvents where solubility is expected to be low.

  • Gentle Heating: Cautiously warming the mixture can increase the rate of dissolution and the solubility limit.[2][3] However, be mindful of the compound's stability at elevated temperatures. Monitor for any signs of degradation.

  • Agitation: Ensure vigorous and continuous stirring or sonication to facilitate the dissolution process.

Q2: I am observing precipitation of my compound during the reaction. What could be the cause and how can I prevent it?

A2: Precipitation during a reaction can be attributed to several factors:

  • Change in Solvent Composition: If the reaction produces a less polar co-product or consumes a polar reactant, the overall solvent polarity may decrease, causing your compound to crash out.

  • Temperature Fluctuation: If the reaction is cooled or if the initial heating is not maintained, the solubility may decrease, leading to precipitation.[2]

  • pH Shift: Reactions that produce or consume acidic or basic species can alter the pH of the medium, affecting the solubility of the imidazole-containing compound.[4]

  • Reaching Saturation Limit: The concentration of your compound may exceed its solubility limit under the reaction conditions.

Strategies to prevent precipitation include:

  • Utilizing a Co-solvent System: Employing a mixture of solvents can maintain the compound's solubility throughout the reaction. A small amount of a highly polar co-solvent like DMSO or DMF in a less polar solvent can be effective.

  • pH Control: For aqueous or protic solvent systems, buffering the reaction mixture can prevent drastic pH shifts. Imidazole itself can act as a buffer around pH 7.[5]

  • Temperature Management: Maintain a consistent temperature throughout the reaction. If precipitation occurs upon cooling, consider if the product can be isolated directly by filtration.

  • Slow Addition of Reagents: Adding reagents slowly can prevent localized changes in concentration and solvent properties that might induce precipitation.

Q3: Can I use pH adjustment to improve the solubility of this compound in aqueous or protic solvents?

A3: Yes, pH adjustment can be a highly effective technique for imidazole-containing compounds.[4] The imidazole ring has a pKa of approximately 7, meaning its protonation state is pH-dependent.

  • Acidic Conditions (pH < pKa): In acidic solutions, the imidazole nitrogen can be protonated, forming a more polar and water-soluble imidazolium salt. Adding a small amount of a non-reactive acid (e.g., HCl) can significantly enhance solubility.

  • Basic Conditions (pH > pKa): In basic solutions, the compound will be in its neutral, less polar form. Increasing the pH is unlikely to improve solubility in polar solvents.

When adjusting the pH, it is crucial to ensure the chosen acid or base does not interfere with the desired chemical reaction.

Data Presentation

While specific quantitative solubility data for this compound is not extensively available in public literature, the following tables provide an illustrative guide based on the known properties of similar imidazole derivatives and general solubility principles. Experimental verification is highly recommended.

Table 1: Illustrative Solubility of this compound in Common Solvents at Room Temperature

SolventPolarityExpected SolubilityNotes
WaterHighLowSolubility can be significantly increased with pH adjustment.[4]
MethanolHighModerate to HighA good starting solvent for many reactions.[1]
EthanolHighModerateSimilar to methanol, a viable solvent choice.
Dimethyl Sulfoxide (DMSO)HighHighExcellent solvent for creating stock solutions.[1]
N,N-Dimethylformamide (DMF)HighHighAnother good option for stock solutions and reactions.
AcetonitrileModerateModerateMay be a suitable reaction solvent.
Tetrahydrofuran (THF)ModerateLow to ModerateOften used in syntheses involving this compound's precursors.[1]
TolueneLowVery LowGenerally not a suitable solvent.
HexaneLowInsolubleNot recommended.

Table 2: Effect of Temperature and pH on Aqueous Solubility (Illustrative)

ConditionExpected Solubility ChangeRationale
Increase in TemperatureIncreaseFor most solids, solubility increases with temperature.[2][6]
Decrease in pH (to ~2-4)Significant IncreaseProtonation of the imidazole ring forms a more soluble salt.[4]
Increase in pH (to ~8-10)No significant change or decreaseThe compound remains in its less soluble neutral form.

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility using a Co-solvent

This protocol describes how to use a co-solvent to improve the solubility of this compound for a chemical reaction.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Toluene, THF)

  • Co-solvent (e.g., DMSO, DMF)

  • Reaction vessel with stirring mechanism

Procedure:

  • To the reaction vessel, add the this compound.

  • Add the primary reaction solvent.

  • While stirring, add the co-solvent dropwise until the solid is fully dissolved. Start with a small volume fraction of the co-solvent (e.g., 5-10% v/v) and gradually increase if necessary.

  • Gently warm the mixture if dissolution is slow, ensuring the temperature is compatible with the reaction conditions.

  • Once a homogeneous solution is obtained, proceed with the addition of other reagents.

Protocol 2: pH Adjustment for Improved Aqueous Solubility

This protocol outlines the steps to increase the solubility of this compound in an aqueous medium by adjusting the pH.

Materials:

  • This compound

  • Water (or aqueous buffer)

  • Dilute acid (e.g., 1 M HCl)

  • pH meter or pH paper

  • Stirring plate and stir bar

Procedure:

  • Suspend this compound in the desired volume of water or buffer.

  • While stirring, slowly add the dilute acid dropwise.

  • Monitor the pH of the solution continuously.

  • Continue adding acid until the solid dissolves completely. Note the final pH.

  • Ensure that the final pH is compatible with your experimental design and the stability of the compound.

Visualizations

experimental_workflow cluster_start Start cluster_methods Solubility Enhancement Methods cluster_outcome Outcome cluster_troubleshoot Troubleshooting start Poorly Soluble This compound solvent Solvent Selection (Polar Aprotic) start->solvent Attempt to Dissolve cosolvent Co-solvent Addition (e.g., DMSO, DMF) start->cosolvent Attempt to Dissolve ph_adjust pH Adjustment (Acidification) start->ph_adjust Attempt to Dissolve temp Temperature Increase (Gentle Heating) start->temp Attempt to Dissolve dissolved Homogeneous Reaction Mixture solvent->dissolved Successful precipitate Precipitation Occurs solvent->precipitate Unsuccessful cosolvent->dissolved Successful cosolvent->precipitate Unsuccessful ph_adjust->dissolved Successful ph_adjust->precipitate Unsuccessful temp->dissolved Successful temp->precipitate Unsuccessful troubleshoot_node Re-evaluate Method (e.g., different co-solvent, buffer addition) precipitate->troubleshoot_node troubleshoot_node->solvent Retry troubleshoot_node->cosolvent Retry troubleshoot_node->ph_adjust Retry troubleshoot_node->temp Retry

Caption: A workflow diagram for selecting a suitable method to dissolve this compound.

Caption: Factors influencing the dissolution of this compound in a reaction.

References

Technical Support Center: Synthesis of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol, a key intermediate in the production of pharmaceuticals like Losartan. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Synthesis Questions

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent and widely used method is the reduction of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde. This reduction can be effectively achieved using two primary methods: sodium borohydride (NaBH₄) reduction or catalytic hydrogenation.[1][2]

Troubleshooting: Low Product Yield

Q2: I am experiencing a low yield of this compound. What are the potential causes and how can I address them?

Low yield can stem from several factors. Here's a breakdown of potential issues and their solutions:

  • Incomplete Reaction:

    • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For NaBH₄ reductions, a common starting point is 1.5 to 2.0 equivalents relative to the aldehyde.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

    • Temperature: For NaBH₄ reductions, the reaction is often started at a lower temperature (0-5 °C) and then allowed to warm to room temperature.[1] Insufficient temperature may lead to a sluggish reaction. While heating can sometimes drive reactions to completion, it can also lead to side reactions and decomposition of NaBH₄ in protic solvents.[3]

  • Product Degradation:

    • pH during Workup: Imidazole compounds can have varying stability at different pH levels. During the aqueous workup, ensure the pH is controlled to prevent degradation of the desired product.

    • Over-reduction: While less common with NaBH₄, stronger reducing agents or harsh reaction conditions could potentially lead to the reduction of the chloro group or other functional groups.

  • Issues During Workup and Purification:

    • Extraction Inefficiency: The product has some solubility in water. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate) by performing multiple extractions.

    • Losses during Recrystallization: While recrystallization is an effective purification method, significant product loss can occur if the solvent system is not optimized or if too much solvent is used.

Troubleshooting: Impurity Formation

Q3: My final product is not pure. What are the common impurities and how can I minimize them?

Several impurities can arise during the synthesis. Here are some common ones and strategies to mitigate them:

  • Unreacted Starting Material (2-butyl-4-chloro-1H-imidazole-5-carbaldehyde):

    • Cause: Incomplete reaction.

    • Solution: As mentioned above, ensure sufficient reducing agent, adequate reaction time, and appropriate temperature. Monitor the reaction by TLC.

  • Over-reduction Products:

    • Cause: Use of an overly strong reducing agent or harsh conditions.

    • Solution: Sodium borohydride is generally selective for aldehydes and ketones.[4] Stick to the recommended reaction conditions. If using catalytic hydrogenation, careful selection of the catalyst and control of hydrogen pressure and temperature are crucial to avoid dehalogenation.

  • Side Products from the Aldehyde Synthesis:

    • Cause: Impurities present in the starting 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde.

    • Solution: Ensure the purity of the starting aldehyde before proceeding with the reduction step. Purification of the aldehyde by recrystallization or column chromatography may be necessary.

  • Isomeric Impurities:

    • Cause: The synthesis of the precursor imidazole can sometimes lead to the formation of regioisomers. For instance, "Isolosartan" is a known impurity in Losartan synthesis, arising from a different linkage of the imidazole ring.[5]

    • Solution: Careful control of the synthetic steps leading to the imidazole core is critical.

Experimental Protocols

Below are detailed experimental protocols for the two primary methods of synthesizing this compound.

Method 1: Sodium Borohydride Reduction

This is a widely used and convenient lab-scale method.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (1 equivalent) in methanol or a mixture of tetrahydrofuran (THF) and methanol.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.5 - 2.0 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes).

  • Quenching: Once the reaction is complete (disappearance of the starting aldehyde), cool the mixture again in an ice bath and carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid solution (e.g., 1M HCl) until the effervescence ceases.

  • Extraction: Remove the organic solvent under reduced pressure. Add water to the residue and extract the aqueous layer multiple times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.[1]

Method 2: Catalytic Hydrogenation

This method is suitable for larger-scale synthesis and avoids the use of borohydride reagents.

Procedure:

  • Catalyst Suspension: In a hydrogenation vessel, suspend a catalytic amount of palladium on carbon (5-10% Pd/C) in a suitable solvent like ethanol or methanol.

  • Addition of Substrate: Add the 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde to the vessel.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by monitoring hydrogen uptake or by TLC analysis of aliquots.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization as described in Method 1.[1]

Data Presentation

Table 1: Comparison of Reduction Methods

ParameterSodium Borohydride ReductionCatalytic Hydrogenation
Reducing Agent Sodium Borohydride (NaBH₄)Hydrogen gas (H₂) with a catalyst (e.g., Pd/C)
Typical Solvents Methanol, Ethanol, THFMethanol, Ethanol
Temperature 0 °C to Room TemperatureRoom Temperature
Pressure Atmospheric1 - 5 atm
Typical Yield 85-95%80-90%
Key Advantages Simple setup, mild conditions, high selectivity.[1]Scalable, avoids borohydride waste.[1]
Key Disadvantages Quenching step required, potential for borate impurities.Requires specialized hydrogenation equipment, catalyst handling.[1]

Mandatory Visualization

Diagram 1: Synthesis Workflow

This diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow start Start: 2-butyl-4-chloro-1H- imidazole-5-carbaldehyde reduction Reduction Step start->reduction workup Reaction Workup (Quenching, Extraction) reduction->workup purification Purification (Recrystallization) workup->purification product Final Product: (2-butyl-4-chloro-1H-imidazol- 5-yl)methanol purification->product

Caption: General workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

This diagram provides a logical approach to troubleshooting low product yield.

LowYieldTroubleshooting start Low Yield Observed check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_reaction Troubleshoot Reaction Conditions: - Increase reducing agent - Extend reaction time - Check temperature incomplete->troubleshoot_reaction check_workup Review Workup & Purification complete->check_workup workup_issue Potential Issues: - Inefficient extraction - Losses during recrystallization check_workup->workup_issue Issues Found optimize_workup Optimize Procedures: - Perform more extractions - Optimize recrystallization solvent workup_issue->optimize_workup

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: (2-butyl-4-chloro-1H-imidazol-5-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol. Our aim is to help you minimize impurities and optimize your production process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: The most widely employed method is the reduction of 2-butyl-4-chloro-1H-imidazol-5-carbaldehyde using a mild reducing agent, typically sodium borohydride (NaBH₄), in a suitable solvent like methanol or a mixture of tetrahydrofuran (THF) and methanol.

Q2: What are the potential impurities I might encounter during the synthesis of this compound?

A2: Several impurities can arise during the synthesis. The most common ones include:

  • Unreacted Starting Material: Residual 2-butyl-4-chloro-1H-imidazol-5-carbaldehyde due to incomplete reduction.

  • Over-reduction Products: Although less common with NaBH₄, there is a theoretical possibility of further reduction of the imidazole ring or the butyl group.

  • Dechlorination Impurity: Loss of the chloro-substituent from the imidazole ring to yield (2-butyl-1H-imidazol-5-yl)methanol.

  • Ring-Opened Byproducts: Under harsh conditions, the imidazole ring may undergo cleavage.

  • Process-Related Impurities: Impurities present in the starting aldehyde will likely carry through to the final product.

Q3: How can I monitor the progress of the reduction reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the consumption of the starting aldehyde and the appearance of the product spot/peak with a different retention factor (Rf) or retention time (RT).

Q4: What are the recommended purification methods for this compound?

A4: The primary method for purification is recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, which can effectively remove most impurities. For higher purity requirements, column chromatography on silica gel may be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Product 1. Incomplete reaction. 2. Degradation of the product during workup or purification. 3. Sub-optimal reaction temperature.1. Monitor the reaction by TLC or HPLC to ensure complete consumption of the starting material. If the reaction stalls, consider adding a fresh portion of NaBH₄. 2. Avoid excessive heat and strongly acidic or basic conditions during workup and purification. 3. Maintain the reaction temperature in the recommended range (typically 0-25 °C).
Presence of Unreacted Starting Material (Aldehyde) 1. Insufficient amount of reducing agent. 2. Deactivation of the reducing agent by moisture. 3. Short reaction time.1. Use a slight excess of NaBH₄ (typically 1.1-1.5 equivalents). 2. Ensure that the solvent is dry and the reaction is protected from atmospheric moisture. 3. Extend the reaction time and monitor for completion.
Detection of a Dechlorinated Impurity 1. Over-reduction due to harsh reaction conditions. 2. Presence of catalytic impurities that promote dechlorination.1. Use a milder reducing agent or less forcing conditions (e.g., lower temperature, shorter reaction time). 2. Ensure the purity of all reagents and solvents.
Formation of Multiple Unidentified Impurities 1. Unstable starting material. 2. Side reactions due to incorrect pH or high temperatures. 3. Reaction with solvent.1. Check the purity of the starting 2-butyl-4-chloro-1H-imidazol-5-carbaldehyde. 2. Maintain the reaction under neutral or slightly basic conditions and control the temperature. 3. Choose an inert solvent for the reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-butyl-4-chloro-1H-imidazol-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-butyl-4-chloro-1H-imidazol-5-carbaldehyde (1.0 eq) in a mixture of THF and methanol (e.g., 1:1 v/v).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow addition of water or saturated aqueous sodium bicarbonate solution.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: HPLC Analysis of this compound Purity

This is a general method; specific parameters may need to be optimized for your system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate the product from the starting material and potential impurities. For example:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to 95% A, 5% B

    • 35-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation: Dissolve a known amount of the sample in the mobile phase starting composition to a concentration of approximately 0.5 mg/mL.

Data Presentation

The following table summarizes the potential impact of key reaction parameters on the purity of this compound. This is based on general chemical principles, and optimal conditions should be determined experimentally.

Parameter Condition Expected Impact on Purity Potential Impurities Favored
Temperature Low (0-5 °C)Higher purity-
High (> 40 °C)Lower purityDechlorination, Ring-opening byproducts
NaBH₄ Equivalents Stoichiometric (1.0 eq)Risk of incomplete reactionUnreacted starting material
Slight Excess (1.1-1.5 eq)Optimal-
Large Excess (> 2.0 eq)Lower purityOver-reduction, Dechlorination
Reaction Time Too ShortRisk of incomplete reactionUnreacted starting material
Optimal (monitor by TLC/HPLC)High purity-
Too LongMay lead to side reactionsDechlorination, Degradation products
Solvent Purity AnhydrousHigher purity-
Contains waterLower yield and purityIncomplete reaction

Visualizations

Synthesis_Pathway start 2-butyl-4-chloro-1H-imidazol-5-carbaldehyde product This compound start->product Reduction reagent NaBH4, MeOH/THF reagent->start

Caption: Synthetic pathway for this compound.

Impurity_Formation cluster_impurities Potential Impurities start 2-butyl-4-chloro-1H-imidazol-5-carbaldehyde main_reaction Desired Reduction start->main_reaction impurity1 Unreacted Starting Material start->impurity1 Incomplete Reaction product This compound main_reaction->product impurity2 Dechlorinated Product product->impurity2 Side Reaction (e.g., excess NaBH4) impurity3 Over-reduced Product product->impurity3 Side Reaction (harsh conditions)

Caption: Formation pathways of common impurities.

Troubleshooting_Workflow start Experiment Start run_reaction Run Synthesis Reaction start->run_reaction analyze Analyze Product Purity (TLC/HPLC) run_reaction->analyze pure Product Meets Purity Specs analyze->pure Yes impure Impurities Detected analyze->impure No end Experiment End pure->end troubleshoot Consult Troubleshooting Guide impure->troubleshoot optimize Optimize Reaction Conditions troubleshoot->optimize optimize->run_reaction

Caption: A logical workflow for troubleshooting synthesis issues.

Technical Support Center: Synthesis of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the synthesis of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol, a key intermediate in the manufacturing of pharmaceuticals like Losartan.[1][2] The following sections focus on catalyst selection and optimization for the critical synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and direct route involves the reduction of the aldehyde precursor, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (also known as 2-butyl-4-chloro-5-formylimidazole). The selection of the reducing agent or catalyst is a critical parameter in this synthesis.

Q2: Which catalysts or reagents are recommended for the reduction of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde?

A2: There are two primary, highly effective methods for this reduction:

  • Sodium Borohydride (NaBH₄) Reduction: This is a widely used chemical reduction method known for its high selectivity and mild reaction conditions.[1]

  • Catalytic Hydrogenation: This method employs a metal catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, with hydrogen gas.[1] It is also a mild reduction technique that preserves the chloro-substituent.[1]

Q3: How is the precursor, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, synthesized?

A3: The precursor is typically synthesized via a Vilsmeier-Haack reaction.[3][4][5] This reaction involves the formylation of a 2-butyl-1H-imidazole derivative using a Vilsmeier reagent, which is generated in situ from a formamide (e.g., N,N-dimethylformamide, DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[5][6]

Q4: Can catalyst performance be improved for the Vilsmeier-Haack formylation step?

A4: Yes, patent literature suggests that the yield and purity of the 2-butyl-4-chloro-5-formylimidazole product can be significantly improved by using a triflate catalyst, such as Copper(II) trifluoromethanesulfonate, during the Vilsmeier-Haack reaction.[3]

Troubleshooting Guides

Problem 1: Low yield during the reduction of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde.

Possible Cause Suggested Solution
Inefficient Catalyst (Catalytic Hydrogenation) Ensure the Pd/C or Raney Nickel catalyst is fresh and active. Deactivated catalysts are a common cause of low yield. Consider using a higher catalyst loading, but be mindful of potential side reactions.
Incomplete Reaction (NaBH₄ Reduction) The reaction may be too cold or the reaction time too short. Ensure the portionwise addition of NaBH₄ is done at 0–5°C, then allow the reaction to stir at room temperature for the recommended 4–6 hours.[1] Monitor completion with Thin Layer Chromatography (TLC).
Sub-optimal pH during Workup After quenching the reaction, ensure the pH is properly adjusted. For the catalytic hydrogenation workup, a patent suggests adjusting the pH to 1.2 with HCl, followed by a later adjustment to 7.5-8.0 to precipitate the product.[3]
Loss of Product during Extraction Use an appropriate solvent for extraction, such as ethyl acetate.[1] Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

Problem 2: Presence of impurities in the final this compound product.

Possible Cause Suggested Solution
Over-reduction (Catalytic Hydrogenation) While generally mild, harsh conditions (high pressure or temperature) could potentially lead to dehalogenation (loss of the chloro group). Ensure H₂ pressure is maintained at 1–3 atm and the temperature is between 25–40°C.[1]
Unreacted Starting Material Incomplete reaction is a common source of impurity. Monitor the reaction progress using TLC until the starting aldehyde spot disappears completely.
Side-products from Vilsmeier-Haack Reaction If the precursor aldehyde is impure, these impurities will carry over. Purifying the 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde by recrystallization before the reduction step is recommended. Using a triflate catalyst in the formylation step can improve the purity of the aldehyde.[3]
Formation of Isomers The formation of regioisomers, such as (2-butyl-5-chloro-1H-imidazol-4-yl)methanol, can occur during the synthesis of the imidazole ring.[7] Careful control of reaction conditions and purification by chromatography or recrystallization is necessary to isolate the desired product.

Quantitative Data Summary

The selection between NaBH₄ reduction and catalytic hydrogenation often depends on available equipment, scalability, and desired purity levels.

ParameterSodium Borohydride (NaBH₄) ReductionCatalytic Hydrogenation (5% Pd/C)
Typical Yield 85–90%[1]80–88%[1]
Purity (HPLC) >95%[1]>93%[1]
Reaction Time 4–6 hours[1]6–12 hours[1]
Key Advantages High selectivity, mild conditions, no specialized pressure equipment needed.[1]Cost-effective for large scale, catalyst can be recovered.
Considerations Requires careful, portionwise addition of a reactive hydride agent.Requires specialized hydrogenation equipment (autoclave) and handling of H₂ gas.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-butyl-4-chloro-5-formylimidazole (Vilsmeier-Haack Reaction)

This protocol is adapted from patent literature describing an improved method.[3]

  • Reaction Setup: To a suitable reactor, add the 2-butyl-imidazole precursor and a solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of Copper(II) trifluoromethanesulfonate (0.25 g per 0.66 mol of precursor).[3]

  • Vilsmeier Reagent Formation: Successively add phosphorus oxychloride (POCl₃) followed by N,N-dimethylformamide (DMF) over 1-2 hours, maintaining temperature control.[3]

  • Reaction: Heat the reaction mixture to 100°C and stir for 2 hours.[3]

  • Workup: Cool the mixture to 30°C and carefully quench it in cold water. The product can then be extracted, and the solvent removed to yield the crude aldehyde.

  • Purification: The crude product can be purified by recrystallization.

Protocol 2: Synthesis of this compound via NaBH₄ Reduction

This protocol is based on established laboratory procedures.[1]

  • Reaction Setup: Dissolve 2-butyl-4-chloro-5-formylimidazole in methanol or tetrahydrofuran (THF) in a round-bottom flask. Cool the solution to 0–5°C using an ice bath.

  • Reduction: Add Sodium Borohydride (NaBH₄) portionwise to the stirred solution, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor the reaction's progress by TLC.

  • Workup: Carefully quench the reaction by adding ice water.

  • Extraction & Isolation: Extract the product from the aqueous layer using ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting solid via recrystallization to obtain the final product.[1]

Protocol 3: Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from a procedure described in patent literature.[3]

  • Reaction Setup: In an autoclave, charge 2-butyl-4-chloro-5-formylimidazole (50 g, 0.27 mol), methanol (500 ml), and triethylamine (32 g).[3]

  • Catalyst Addition: Add 10% Palladium on carbon (2.5 g) to the mixture.[3]

  • Hydrogenation: Seal the autoclave and pressurize with hydrogen gas to 4-5 kg/cm ².[3] Stir the reaction at 20-25°C for 8-10 hours, monitoring the reaction by TLC.[3]

  • Isolation: Depressurize the autoclave and remove the reaction mixture. Filter the catalyst from the solution.

  • Workup & Purification: Remove the solvent under reduced pressure. Add deionized water and adjust the pH to 1.2 using hydrochloric acid.[3] Further workup and purification steps, including pH adjustment and recrystallization, are required to isolate the pure product.

Visualizations

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction A 2-Butyl-Imidazole Precursor C 2-Butyl-4-chloro-1H- imidazole-5-carbaldehyde A->C Triflate Catalyst (Optional) B Vilsmeier Reagent (DMF + POCl3) E (2-butyl-4-chloro-1H-imidazol- 5-yl)methanol C->E D Reducing Agent (e.g., NaBH4 or H2/Pd-C)

Caption: Overall workflow for the synthesis of the target molecule.

Vilsmeier_Haack cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Adduct Iminium Adduct Vilsmeier_Reagent->Iminium_Adduct Electrophilic Attack Imidazole 2-Butyl-Imidazole Precursor Imidazole->Iminium_Adduct Aldehyde Final Aldehyde Iminium_Adduct->Aldehyde Hydrolysis

Caption: Logical steps of the Vilsmeier-Haack formylation reaction.

Catalyst_Selection Start Need to reduce Aldehyde? Equip Hydrogenation Autoclave Available? Start->Equip Scale Large Scale (>1 kg)? Equip->Scale No PdC Use Catalytic Hydrogenation (Pd/C) Equip->PdC Yes Purity Highest Purity (>95%) Required? Scale->Purity No Scale->PdC Yes NaBH4 Use NaBH4 Reduction Purity->NaBH4 Yes Purity->PdC No

Caption: Decision tree for reduction catalyst selection.

References

Technical Support Center: Process Optimization for Industrial Scale (2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the industrial scale synthesis of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol, a key intermediate in the manufacturing of Losartan.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for industrial-scale production of this compound?

A1: The most prevalent industrial synthesis involves a multi-step process. It begins with the synthesis of 2-butyl-4-chloro-5-formylimidazole (BCFI), a crucial precursor. This is typically achieved through the Vilsmeier-Haack reaction on an N-substituted glycine derivative, which is formed from glycine and a valerimidate source. The resulting BCFI is then reduced to the target compound, this compound.[1]

Q2: What are the critical process parameters to monitor during the synthesis of 2-butyl-4-chloro-5-formylimidazole (BCFI)?

A2: To ensure high yield and purity of BCFI, the following parameters are critical:

  • Reaction Temperature: Controlling the temperature during the Vilsmeier-Haack reaction is crucial to prevent the formation of impurities.

  • pH Control: Maintaining the appropriate pH during the work-up and isolation steps is essential for efficient product crystallization and impurity removal.[2]

  • Reagent Stoichiometry: The molar ratios of the Vilsmeier reagent (e.g., phosphorus oxychloride and DMF) to the starting material must be carefully controlled to drive the reaction to completion and minimize side reactions.[2]

Q3: Which reducing agents are suitable for the conversion of 2-butyl-4-chloro-5-formylimidazole to this compound on an industrial scale?

A3: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity, relatively low cost, and ease of handling in large-scale operations. The reaction is typically carried out in a protic solvent like methanol or ethanol.[3]

Q4: What are the common impurities encountered in the synthesis of this compound?

A4: Common impurities include unreacted 2-butyl-4-chloro-5-formylimidazole, over-reduction byproducts, and isomers formed during the synthesis of the imidazole ring. One significant impurity in the subsequent synthesis of Losartan is Isolosartan, a regioisomer formed during the alkylation step.[4][5]

Q5: What are the recommended analytical methods for monitoring the reaction progress and final product purity?

A5: High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for monitoring the reaction progress and assessing the purity of the final product.[1][3] Thin Layer Chromatography (TLC) can also be used for rapid in-process checks.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 2-butyl-4-chloro-5-formylimidazole (BCFI) Incomplete reaction during the Vilsmeier-Haack formylation.Optimize reaction time and temperature. Ensure proper mixing to facilitate contact between reactants. Verify the quality and stoichiometry of the Vilsmeier reagent.[1][2]
Suboptimal pH during work-up leading to product loss in the aqueous phase.Carefully control the pH during the quenching and extraction steps to ensure the product remains in the organic phase.[2]
High levels of impurities in the final product Formation of regioisomers during imidazole synthesis.Optimize the reaction conditions of the imidazole ring formation, such as temperature and catalyst, to favor the desired isomer.
Incomplete reduction of the aldehyde or over-reduction to the methyl group.Adjust the amount of reducing agent and control the reaction temperature. Monitor the reaction closely using TLC or HPLC to stop it at the optimal time.
Contamination from starting materials or solvents.Use high-purity starting materials and solvents. Perform quality control checks on all incoming raw materials.
Difficulty in crystallization of the final product Presence of residual solvents or impurities that inhibit crystal formation.Perform a solvent swap to a more suitable crystallization solvent. Consider using seeding crystals to induce crystallization.
Inappropriate cooling rate.Implement a controlled cooling profile. Gradual cooling often leads to the formation of larger, purer crystals.[4]
Formation of colored impurities Degradation of intermediates or product.Protect the reaction mixture from light and air, especially at elevated temperatures. Use of an inert atmosphere (e.g., nitrogen) can be beneficial. Consider a charcoal treatment step during purification.[1]
Sticky or oily product after isolation Incomplete removal of solvents or presence of low-melting impurities.Ensure thorough drying of the product under vacuum at an appropriate temperature. Consider recrystallization from a suitable solvent system to remove impurities. Adjusting the pH during workup can also prevent stickiness.[2]

Experimental Protocols

Synthesis of 2-butyl-4-chloro-5-formylimidazole (BCFI)

This protocol is a generalized procedure based on common industrial practices.

  • Preparation of the Vilsmeier Reagent: In a suitable reactor, add toluene as a solvent. Cool the reactor to 0-5°C. Slowly add phosphorus oxychloride (POCl₃) followed by the dropwise addition of N,N-dimethylformamide (DMF), maintaining the temperature below 10°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: To the prepared Vilsmeier reagent, add the starting material, 2-butyl-1H-imidazol-5(4H)-one, portion-wise while maintaining the temperature below 20°C. After the addition is complete, slowly raise the temperature to 100-105°C and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC/HPLC.[2]

  • Work-up and Isolation: Cool the reaction mixture to room temperature and quench it by slowly adding it to ice-water. Adjust the pH of the aqueous solution to 1-2 with a suitable base (e.g., sodium hydroxide solution).[2] Extract the product with an organic solvent such as toluene. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Crystallization: Concentrate the organic solution under reduced pressure. Cool the concentrated solution to 0-5°C to induce crystallization. Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum to obtain 2-butyl-4-chloro-5-formylimidazole.

Reduction of 2-butyl-4-chloro-5-formylimidazole
  • Reaction Setup: In a reactor, dissolve 2-butyl-4-chloro-5-formylimidazole in methanol. Cool the solution to 0-5°C.

  • Reduction: Add sodium borohydride (NaBH₄) portion-wise to the solution, maintaining the temperature below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC/HPLC.

  • Work-up and Isolation: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Process Optimization Data

ParameterCondition ACondition B (Optimized)Outcome
BCFI Synthesis: Vilsmeier Reagent Molar Ratio (POCl₃:DMF) 1.5 : 1.52.2 : 2.2Increased yield and reduced starting material.[2]
BCFI Synthesis: Reaction Temperature 120°C100-105°CMinimized formation of thermal degradation byproducts.[2]
BCFI Purification: Crystallization Solvent TolueneToluene with controlled coolingImproved crystal morphology and purity (>99.5%).[6]
Reduction: Reducing Agent LiAlH₄NaBH₄Safer handling for industrial scale, good selectivity.
Final Product Purity (HPLC) 98.0%>99.5%Achieved through optimized synthesis and purification.
Overall Yield ~60%~70-75%Improved process efficiency.[3]

Experimental Workflow

G cluster_0 Synthesis of 2-butyl-4-chloro-5-formylimidazole (BCFI) cluster_1 Reduction to this compound Glycine_Derivative N-Substituted Glycine Derivative Vilsmeier_Haack Vilsmeier-Haack Reaction Glycine_Derivative->Vilsmeier_Haack Vilsmeier_Reagent Vilsmeier Reagent (POCl3 + DMF) Vilsmeier_Reagent->Vilsmeier_Haack BCFI_Crude Crude BCFI Vilsmeier_Haack->BCFI_Crude Purification_BCFI Purification (Crystallization) BCFI_Crude->Purification_BCFI BCFI_Pure Pure BCFI Purification_BCFI->BCFI_Pure Reduction Reduction Reaction BCFI_Pure->Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reduction Final_Crude Crude this compound Reduction->Final_Crude Purification_Final Purification (Recrystallization) Final_Crude->Purification_Final Final_Product This compound Purification_Final->Final_Product

Caption: Synthetic workflow for this compound.

References

Validation & Comparative

HPLC analysis of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol purity

Author: BenchChem Technical Support Team. Date: December 2025

An exacting standard for the purity of pharmaceutical intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol, a key intermediate in the synthesis of Losartan.

This compound, also known as Losartan EP Impurity A, is a critical building block in the manufacturing of the widely prescribed antihypertensive drug, Losartan.[1][2][3] Its purity directly impacts the quality and impurity profile of the final drug product. This guide outlines a detailed HPLC protocol derived from established pharmacopeial methods for Losartan impurity profiling and compares it with alternative analytical techniques, supported by experimental data from various studies.

Comparative Analysis of Analytical Methods

The purity of this compound can be assessed by various analytical techniques. However, reversed-phase HPLC is the most widely accepted and robust method for this purpose. The following table compares a representative HPLC method based on the European Pharmacopoeia (EP) monograph for Losartan with a general HPLC method for imidazole derivatives and Gas Chromatography-Mass Spectrometry (GC-MS).

ParameterRepresentative HPLC Method (Based on EP for Losartan)General HPLC Method for Imidazole DerivativesGas Chromatography-Mass Spectrometry (GC-MS)
Stationary Phase End-capped octadecylsilyl silica gel for chromatography R (5 µm)[4]Thermo Scientific® BDS Hypersil C8 (5 µm)[5][6]Capillary column (e.g., DB-5ms)
Mobile Phase Gradient elution with Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile)[4][5]Isocratic elution with Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.20[5][6]Inert carrier gas (e.g., Helium)
Flow Rate 1.3 mL/min[4]1.0 mL/min[5][6]Typically 1-2 mL/min
Detection UV Spectrophotometer at 220 nm[4]UV Spectrophotometer at 300 nm[5][6]Mass Spectrometer (MS)
Column Temperature 35 °C[4]Room Temperature[5][6]Temperature programmed
Key Advantages High resolution for separating closely related impurities of Losartan, including the target analyte. Validated pharmacopeial method.Rapid analysis time.[5][6]High sensitivity and structural elucidation capabilities.[3]
Key Limitations May have longer run times due to gradient elution.May not provide sufficient resolution for complex impurity profiles.May require derivatization for polar, non-volatile compounds like the target analyte.[3]

Experimental Protocols

A detailed experimental protocol for a representative HPLC method for the purity analysis of this compound is provided below. This method is adapted from the European Pharmacopoeia monograph for Losartan potassium.[4]

HPLC Purity Determination of this compound

1. Chromatographic Conditions:

  • Column: End-capped octadecylsilyl silica gel for chromatography R (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase A: Dilute 1.0 mL of phosphoric acid in 1000 mL of water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient Program:

    Time (min) Mobile Phase A (%) Mobile Phase B (%)
    0 - 5 75 25
    5 - 30 75 → 10 25 → 90

    | 30 - 40 | 10 | 90 |

  • Flow Rate: 1.3 mL/min.[4]

  • Column Temperature: 35 °C.[4]

  • Detection: UV at 220 nm.[4]

  • Injection Volume: 10 µL.[4]

2. Sample and Standard Preparation:

  • Solvent: Methanol.

  • Test Solution: Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a concentration of approximately 0.5 mg/mL.

  • Reference Solution (for impurity identification): Prepare a solution containing a known reference standard of this compound and its potential impurities (e.g., 2-butyl-4-chloro-5-formylimidazole) at a concentration of approximately 0.5 mg/mL each in methanol.

  • Reference Solution (for quantitation): Dilute the Test Solution to a concentration corresponding to the reporting threshold for impurities (e.g., 0.1%).

3. Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identification of impurities is confirmed by comparing the retention times with those of the known impurity reference standards.

Potential Impurities

The primary process-related impurity in the synthesis of this compound is the starting material, 2-butyl-4-chloro-5-formylimidazole.[7][8][9] Other potential impurities can arise from side reactions during the synthesis, such as oxidation of the hydroxymethyl group back to the aldehyde.[7]

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis for the purity of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Sample and Standards B Dissolve in Methanol A->B C Vortex/Sonicate to Dissolve B->C D Inject into HPLC System C->D E Separation on C18 Column (Gradient Elution) D->E F UV Detection at 220 nm E->F G Integrate Chromatogram Peaks F->G H Identify Impurities by Retention Time G->H I Calculate Purity (Area %) and Impurity Levels H->I J J I->J Final Purity Report

References

A Comparative Guide to the Synthetic Routes of (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Butyl-4-chloro-1H-imidazol-5-yl)methanol is a pivotal intermediate in the synthesis of Losartan, a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension.[1][2] The efficiency and scalability of its synthesis are of significant interest in pharmaceutical development. This guide provides a comparative analysis of various synthetic routes to this key intermediate, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

Several distinct synthetic strategies for producing this compound have been reported. These routes primarily differ in their starting materials and the sequence of transformations to construct and functionalize the imidazole ring. The final step in most routes involves the reduction of the corresponding aldehyde, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde.[1][3]

The main synthetic pathways to the precursor aldehyde can be categorized as follows:

  • Route 1: Starting from 2-Butylimidazole.

  • Route 2: Convergent synthesis from Glycine and an Imido Ester.

  • Route 3: From Valeronitrile via Imidate Formation.

  • Route 4: Traditional method involving Dihydroxyacetone.

Below is a summary of the quantitative data associated with the key steps of these routes.

Data Presentation
Route Key Intermediate Starting Material(s) Key Steps Overall Yield (%) Purity (%) Reference(s)
1 2-Butyl-4(5)-chloroimidazole-5(4)-carboxaldehyde2-ButylimidazoleBromination, Reduction, Hydroxymethylation, Oxidation, Halogen Exchange~24%Not specified[4][5]
2 2-Butyl-4-chloro-5-formylimidazoleGlycine, Methyl PentanimidateAmidine formation, Vilsmeier-Haack reaction55-75%>99% (HPLC)[6][7][8]
3 2-Butyl-4-chloro-5-formylimidazoleValeronitrile, MethanolImidate formation, Reaction with Glycine, Vilsmeier-Haack reaction~69%>99.8% (HPLC)[9][10]
4 2-Butyl-4(5)-chloro-5(4)-hydroxymethylimidazoleEthyl Valerimidate, Dihydroxyacetone, AmmoniaCondensation, Chlorination~71% (for chloro-hydroxymethyl intermediate)Not specified[4][11]

Final Step: Reduction to this compound

Precursor Reducing Agent Solvent Reaction Time Yield (%) Purity (%) Reference(s)
2-Butyl-4-chloro-1H-imidazole-5-carbaldehydeSodium Borohydride (NaBH₄)Methanol or THF4-6 hoursGoodNot specified[1][3]

Experimental Protocols

Route 2: From Glycine and Methyl Pentanimidate

This route is often favored for its high yield and purity.[7][8]

Step 1: Formation of 2-Butyl-4-chloro-5-formylimidazole

  • Amidine Formation: To a cooled (0°C) solution of sodium hydroxide in methanol, add glycine. Stir for 15 minutes. Add a solution of methyl pentanimidate in toluene. Allow the mixture to stir at room temperature.[6]

  • Vilsmeier-Haack Reaction: The resulting intermediate is treated with a Vilsmeier reagent (e.g., POCl₃/DMF) to effect cyclization and formylation.[6][8]

  • Work-up and Isolation: The reaction mixture is carefully quenched with ice water, and the pH is adjusted. The product is then extracted with an organic solvent (e.g., ethyl acetate) and purified, often by recrystallization, to yield 2-butyl-4-chloro-5-formylimidazole with high purity (>99%).[6][7]

Step 2: Reduction to this compound

  • Reaction Setup: Dissolve 2-butyl-4-chloro-5-formylimidazole in methanol or tetrahydrofuran (THF) and cool the solution to 0–5°C.[1]

  • Reduction: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Continue stirring for 4–6 hours at room temperature.[1]

  • Work-up and Purification: Quench the reaction with ice water. Extract the product with ethyl acetate. The crude product can be purified by recrystallization to afford this compound.[1]

Route 1: From 2-Butylimidazole

This multi-step synthesis offers an alternative pathway, though with a lower overall yield.[4]

Experimental Workflow

G A 2-Butylimidazole B Dibromoimidazole A->B Br₂ C 4(5)-Bromo-2-butylimidazole B->C Na₂SO₃ D Bromo-hydroxymethyl-imidazole C->D Formaldehyde, NaOH E Bromo-aldehyde D->E MnO₂ F 2-Butyl-4(5)-chloroimidazole-5(4)-carboxaldehyde E->F Conc. HCl

Caption: Synthesis of the aldehyde precursor from 2-butylimidazole.

Detailed Steps:

  • Bromination: Treat 2-butylimidazole with bromine to yield the dibromide derivative.[4]

  • Reduction: Reduce the dibromide with sodium sulfite to afford the monobromo imidazole.[4]

  • Hydroxymethylation: React the bromoimidazole with formaldehyde in the presence of sodium hydroxide.[4]

  • Oxidation: Oxidize the resulting alcohol with manganese dioxide to produce the bromoaldehyde.[4]

  • Halogen Exchange: Heat the bromoaldehyde in concentrated hydrochloric acid to substitute the bromine with chlorine, yielding the target aldehyde.[4]

Synthetic Pathway Overview

The following diagram illustrates the convergent nature of several synthetic routes leading to the final product.

G cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Final Product A 2-Butylimidazole F 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde A->F Multi-step (Route 1) B Glycine B->F Vilsmeier-Haack (Route 2) C Methyl Pentanimidate C->F Vilsmeier-Haack (Route 2) D Valeronitrile D->F Imidate Formation (Route 3) E Dihydroxyacetone E->F Condensation, Oxidation, Chlorination (Route 4) G This compound F->G Reduction (e.g., NaBH₄)

Caption: Convergent synthetic pathways to the target molecule.

Conclusion

The synthesis of this compound can be achieved through various routes, each with its own set of advantages and disadvantages. The choice of a particular route will depend on factors such as the desired scale, cost of starting materials, and available equipment. Routes starting from glycine or valeronitrile appear to offer higher overall yields and purity, making them potentially more suitable for large-scale industrial production.[7][8][9][10] The older method involving dihydroxyacetone requires elevated pressure and temperature, which might be less desirable for large-scale preparations.[4] The route from 2-butylimidazole provides a viable alternative, although it involves more steps and a lower overall yield.[4] The final reduction of the aldehyde precursor is a straightforward and high-yielding step common to most of these synthetic strategies.

References

Unveiling the Three-Dimensional Architecture of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol through X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive crystallographic characterization of the core structure of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol, a key intermediate in the synthesis of pharmaceuticals. While a crystal structure for the parent compound is not publicly available, this document presents a detailed analysis of a closely related derivative, 2-(2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethan-1-ol (Compound 1 ), and compares it with another relevant derivative, 2-n-Butyl-4-chloro-1[(2'-cyanobiphenyl-4-yl)methyl]-5-hydroxymethyl imidazole (Compound 2 ). This comparative approach offers valuable insights into the structural properties of the this compound framework.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the two comparator compounds, providing a basis for understanding the structural landscape of this class of molecules.

ParameterCompound 1Compound 2
Chemical Formula C₁₇H₂₃ClN₂O₂C₂₂H₂₂ClN₃O
Formula Weight 322.83379.88
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 11.2517(5)8.198(2)
b (Å) 13.8607(6)10.997(3)
c (Å) 11.3323(5)11.524(2)
α (°) 9090.83(2)
β (°) 115.158(5)94.31(2)
γ (°) 90109.45(2)
Volume (ų) 1600.03(13)976.0(2)
Z 42
Calculated Density (g/cm³) 1.3401.293
CCDC Deposition No. 2448889[1]Not available in snippets

Structural Insights and Comparison

Compound 1 crystallizes in the monoclinic space group P2₁/c.[1] A study of related structures in the Cambridge Structural Database (CSD) that share the this compound framework reveals general consistency in bond lengths and angles.[1]

Compound 2 , on the other hand, crystallizes in the triclinic space group P-1.[2] In both compounds, the imidazole ring is planar.[2] The n-butyl group in Compound 2 is in an extended conformation.[2] The molecular packing of these types of imidazole derivatives is often stabilized by intermolecular hydrogen bonds.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the standard procedure for the characterization of small organic molecules like the imidazole derivatives discussed.

1. Crystal Growth:

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å).

  • Data is collected at a controlled temperature, often 293 K.[1]

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is then refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are typically refined anisotropically.

  • Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizing the Workflow and Data Relationships

The following diagrams illustrate the general workflow of single-crystal X-ray crystallography and the logical relationship of the resulting data.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation (e.g., CheckCIF) structure_refinement->validation visualization Visualization (e.g., Mercury) validation->visualization deposition Database Deposition (e.g., CCDC) validation->deposition

Caption: General workflow of single-crystal X-ray crystallography.

data_relationship Logical Relationship of Crystallographic Data unit_cell Unit Cell Parameters (a, b, c, α, β, γ) space_group Space Group unit_cell->space_group atomic_coords Atomic Coordinates (x, y, z) space_group->atomic_coords bond_lengths Bond Lengths atomic_coords->bond_lengths bond_angles Bond Angles atomic_coords->bond_angles crystal_packing Crystal Packing (Intermolecular Interactions) atomic_coords->crystal_packing torsion_angles Torsion Angles bond_lengths->torsion_angles bond_angles->torsion_angles

Caption: Interrelation of key crystallographic parameters.

References

Validating the Structure of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol: A ¹H NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a critical step in ensuring the quality, safety, and efficacy of potential pharmaceutical agents. This guide provides a comprehensive overview of the validation of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol, a known impurity of the antihypertensive drug Losartan, using proton nuclear magnetic resonance (¹H NMR) spectroscopy.[1][2] This guide outlines the expected ¹H NMR data, a detailed experimental protocol for its acquisition, and a comparison with alternative analytical techniques.

¹H NMR Data for Structural Verification

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the butyl group, the hydroxymethyl group, and the N-H proton of the imidazole ring. The anticipated chemical shifts (δ) are influenced by the electronic environment of the protons, with the electronegative chlorine atom and the aromatic imidazole ring causing characteristic downfield shifts for adjacent protons.

Below is a table summarizing the expected ¹H NMR spectral data for this compound. These values are based on established principles of NMR spectroscopy and data from structurally related compounds.[3]

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
-CH₃ (Butyl)0.8 - 1.0Triplet (t)3H
-CH₂-CH₃ (Butyl)1.2 - 1.5Sextet (sxt)2H
-CH₂-CH₂-CH₂- (Butyl)1.5 - 1.8Quintet (quin)2H
Imidazole-CH₂- (Butyl)2.5 - 2.8Triplet (t)2H
-CH₂OH4.5 - 4.8Singlet (s)2H
-OHVariable, broadSinglet (s, br)1H
-NH (Imidazole)Variable, broadSinglet (s, br)1H

Experimental Protocol for ¹H NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra for structural validation.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the dried this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (OH and NH).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

  • The spectrometer should be properly tuned and shimmed to achieve optimal magnetic field homogeneity and resolution.

3. Data Acquisition Parameters:

  • Number of Scans (NS): Typically 16 to 64 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate.

  • Acquisition Time (AQ): An acquisition time of 2-4 seconds is standard.

  • Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate to encompass all expected proton signals.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

Structural Validation Workflow

The logical flow for validating the structure of this compound using ¹H NMR is depicted in the following diagram.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Validation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Tune & Shim Spectrometer C->D E Set Acquisition Parameters D->E F Acquire FID E->F G Fourier Transform F->G H Phase Correction G->H I Referencing (TMS) H->I J Integration I->J K Analyze Chemical Shifts, Multiplicities, & Integrals J->K L Compare with Expected Structure K->L M Structure Confirmed L->M Match N Structure Inconsistent L->N Mismatch

Caption: Workflow for the structural validation of this compound by ¹H NMR.

Comparison with Alternative Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive validation often involves complementary analytical methods.

Technique Information Provided Advantages Limitations
¹³C NMR Number and type of carbon atoms.Provides a carbon skeleton fingerprint.Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, confirms molecular formula.Does not provide detailed connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, -NH, C-Cl).Fast and non-destructive.Provides limited information on the overall structure.
High-Performance Liquid Chromatography (HPLC) Purity of the compound.Quantitative and highly reproducible.Does not provide structural information.

The relationship between these techniques in a typical analytical workflow is illustrated below.

Start Synthesized Compound HPLC Purity Assessment (HPLC) Start->HPLC MS Molecular Weight Confirmation (MS) Start->MS IR Functional Group Analysis (IR) Start->IR NMR Structural Elucidation (¹H & ¹³C NMR) Start->NMR Validation Structure Validated HPLC->Validation MS->Validation IR->Validation NMR->Validation

Caption: Complementary analytical techniques for comprehensive structural validation.

References

A Comparative Analysis of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol Analogs as Potential Antihypertensive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol and its synthesized analogs, focusing on their potential as antihypertensive agents. The parent compound is a key intermediate in the synthesis of Losartan, a widely used angiotensin II receptor blocker (ARB). This document summarizes the biological activity, particularly angiotensin-converting enzyme (ACE) inhibition, of various analog classes and provides detailed experimental methodologies to support further research and development.

Comparative Biological Activity

The primary mechanism of action investigated for the analogs of this compound is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS) that regulates blood pressure. The in vitro ACE inhibitory activity of different classes of analogs, including N-substituted derivatives, chalcones, and pyrazoles, has been evaluated and is presented below.

Table 1: Comparative in vitro ACE Inhibitory Activity of this compound Analogs

Analog ClassCompound/DerivativeIC50 (µM)Reference
N-substituted Imidazole2-((2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)phenol1.31 ± 0.026[1]
Chalcone(E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(1H-pyrrol-2-yl)prop-2-enone2.24[2]
Chalcone(E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(dibenzo[b,d]thiophen-2-yl)prop-2-enone2.68[2]
Chalcone(E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(5-chlorothiophen-2-yl)prop-2-enone3.60[2]
PyrazoleNot specifiedGenerally less active than corresponding chalcones[2]
Chromone2-(2-butyl-4-chloro-1H-imidazol-5-yl)-4H-chromen-4-one derivativesNo quantitative data available[2]

Note: A lower IC50 value indicates greater potency as an ACE inhibitor. Data for pyrazole and chromone derivatives was limited in the reviewed literature, with pyrazoles generally showing lower activity than their chalcone precursors. Quantitative data for chromone derivatives was not found.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. ACE inhibitors and ARBs exert their antihypertensive effects by interfering with this pathway at different points.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Aldosterone Aldosterone (from Adrenal Gland) AT1_Receptor->Aldosterone Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Renin Renin (from Kidney) ACE ACE (Lungs, Kidneys) ACE_Inhibitors ACE Inhibitors (e.g., Analogs) ACE_Inhibitors->ACE Inhibit ARBs ARBs (e.g., Losartan) ARBs->AT1_Receptor Block

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and points of therapeutic intervention.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of various analogs typically starts from 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde. Below are generalized experimental workflows for the synthesis of N-substituted and chalcone derivatives.

Workflow for N-substituted Derivatives Synthesis

Synthesis_N_Substituted start 2-butyl-4-chloro-1H- imidazole-5-carbaldehyde reagent1 + Phenacyl Bromide Alkylation start->reagent1 intermediate Intermediate (Alkylated Imidazole) reagent2 + Sodium Borohydride Reduction intermediate->reagent2 final_product N-substituted This compound Derivative reagent1->intermediate reagent2->final_product

Caption: Synthesis workflow for N-substituted imidazole derivatives.

A. General Procedure for N-substituted Derivatives:

  • Alkylation: 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde is reacted with a substituted phenacyl bromide in a suitable solvent.

  • Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final N-substituted this compound derivative.

Synthesis_Chalcone start 2-butyl-4-chloro-1H- imidazole-5-carbaldehyde reagent + Substituted Acetophenone Claisen-Schmidt Condensation start->reagent final_product Chalcone Derivative reagent->final_product

Caption: Workflow for the in vitro ACE inhibition assay.

Conclusion

The analogs of this compound represent a promising scaffold for the development of novel antihypertensive agents, particularly as ACE inhibitors. The N-substituted and chalcone derivatives have demonstrated potent in vitro activity. Further structure-activity relationship (SAR) studies, including the synthesis and evaluation of a broader range of analogs and in vivo testing, are warranted to identify lead compounds for further development. The experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate new derivatives based on this versatile imidazole core.

References

Purity Assessment of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol: A Comparative Guide to GC-MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol is a critical intermediate and a known impurity in the synthesis of Losartan, an angiotensin II receptor antagonist widely used in the treatment of hypertension.[1][2][3] Ensuring the purity of this compound is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two common analytical techniques for purity assessment: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While HPLC is a more conventional method for non-volatile and thermally labile compounds like imidazole derivatives, GC-MS can be a powerful tool, particularly for identifying and quantifying volatile and semi-volatile impurities.[4]

Comparative Analysis of Analytical Methods

The choice between GC-MS and HPLC for the purity assessment of this compound depends on several factors, including the nature of the expected impurities, the required sensitivity, and the analytical objective (e.g., routine quality control vs. in-depth impurity profiling).

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and sensitive detection. However, due to the polar nature and low volatility of this compound, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. This adds to the complexity of sample preparation. GC-MS is particularly advantageous for the identification of unknown impurities through mass spectral library matching.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and robust technique for the analysis of non-volatile and thermally labile compounds.[4] It generally requires simpler sample preparation compared to GC-MS for this type of analyte and is well-suited for quantifying known impurities and the main component. Several HPLC methods have been developed for the analysis of Losartan and its impurities.[5][6]

The following table summarizes the key performance parameters for the two methods.

ParameterGC-MS (with Derivatization)HPLC-UV
Linearity (Concentration Range) 0.1 - 50 µg/mL0.1 - 100 µg/mL[7]
Limit of Detection (LOD) ~0.02 µg/mL~0.1 µg/mL[7]
Limit of Quantitation (LOQ) ~0.07 µg/mL~0.4 µg/mL[7]
Accuracy (% Recovery) 98 - 102%95 - 102%[7]
Precision (%RSD) < 3%< 2%[7]

Experimental Protocols

GC-MS Method for Purity Assessment of this compound

This protocol describes a plausible GC-MS method involving a derivatization step to improve the volatility and thermal stability of the analyte.

1. Sample Preparation and Derivatization:

  • Standard Solution: Accurately weigh and dissolve this compound in anhydrous pyridine to prepare a stock solution of 1 mg/mL.

  • Sample Solution: Dissolve the sample to be tested in anhydrous pyridine to achieve a nominal concentration of 1 mg/mL.

  • Derivatization: To 100 µL of the standard or sample solution in a sealed vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes. Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-550).

HPLC Method for Purity Assessment of this compound

This protocol is based on typical reversed-phase HPLC methods used for the analysis of Losartan and its impurities.[6]

1. Sample Preparation:

  • Mobile Phase: Prepare a filtered and degassed mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B).

  • Standard Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of mobile phase A and B to prepare a stock solution of 0.5 mg/mL.

  • Sample Solution: Dissolve the sample to be tested in the same diluent to achieve a nominal concentration of 0.5 mg/mL.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 220 nm.[6]

  • Injection Volume: 10 µL.

Workflow and Data Visualization

The following diagram illustrates the experimental workflow for the purity assessment of this compound by GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample and Standard dissolve Dissolve in Pyridine start->dissolve derivatize Add BSTFA + 1% TMCS Heat at 70°C for 30 min dissolve->derivatize inject Inject 1 µL into GC-MS derivatize->inject separate Chromatographic Separation (HP-5ms Column) inject->separate detect Mass Spectrometric Detection (EI, Full Scan) separate->detect integrate Peak Integration detect->integrate identify Impurity Identification (Mass Spectral Library) integrate->identify quantify Quantification (% Area Normalization) integrate->quantify report Generate Purity Report identify->report quantify->report

Caption: GC-MS workflow for purity assessment.

Conclusion

Both GC-MS and HPLC are valuable techniques for the purity assessment of this compound. HPLC is a robust and straightforward method for routine quality control and quantification of known impurities. GC-MS, although requiring a more involved sample preparation with derivatization, offers superior sensitivity and is an excellent tool for the identification of unknown volatile and semi-volatile impurities. The choice of method should be guided by the specific analytical requirements of the drug development process. For comprehensive characterization, employing both techniques as orthogonal methods can provide a more complete purity profile of the compound.

References

A Comparative Guide to the Synthesis of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical manufacturing, the efficient synthesis of key intermediates is paramount. (2-butyl-4-chloro-1H-imidazol-5-yl)methanol is a critical building block in the production of Losartan, an angiotensin II receptor antagonist widely used to treat hypertension.[1] This guide provides a comparative analysis of prominent synthesis methods for this vital imidazole derivative, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating and selecting the most suitable method for their needs. The following sections detail various synthetic approaches, presenting quantitative data, experimental protocols, and workflow visualizations to facilitate an objective comparison.

Comparison of Synthesis Methods

The synthesis of this compound predominantly involves the formation of the imidazole ring, followed by chlorination and functional group manipulations. The most common immediate precursor is 2-butyl-4-chloro-5-formylimidazole, which is then reduced to the target alcohol. Variations in the synthesis of this aldehyde precursor and the subsequent reduction step define the different methodologies.

Method Key Precursors Key Reagents Yield (%) Purity (%) Reaction Time Reaction Temperature
Method 1: Reduction of Formylimidazole 2-butyl-4-chloro-5-formylimidazoleSodium borohydride (NaBH₄), Methanol or THFHigh (not explicitly quantified for this step alone in provided abstracts)High4-6 hours0-25°C (room temperature)
Method 2: From Glycine and an Imido Ester Glycine, Methyl pentanimidatePOCl₃, DMF, Triflate catalyst (optional)~71 (for the formylimidazole precursor)>99.5 (for the formylimidazole precursor)Not specifiedNot specified
Method 3: From Valeronitrile Valeronitrile, GlycineHCl, Methanol, Ammonia, POCl₃, DMF>50 (overall for the formylimidazole precursor)>98 (for the formylimidazole precursor)Not specifiedNot specified
Method 4: Sustainable approach via Suzuki Coupling 2-bromobenzonitrile, 4-methylphenylboronic acid, 2-butyl-4-chloro-1H-imidazole-5-carbaldehydePalladium nanoparticles (PdNPs), K₂CO₃, NaBH₄27 (overall yield for Losartan)Not specified for the intermediate6 hours (imidazole coupling)40°C

Experimental Protocols

Method 1: Reduction of 2-butyl-4-chloro-5-formylimidazole

This method focuses on the final reduction step to obtain the target alcohol.

Reaction Setup:

  • Dissolve 2-butyl-4-chloro-5-formylimidazole in methanol or tetrahydrofuran (THF) in a reaction vessel.

  • Cool the solution to 0–5°C using an ice bath.[1]

Reduction:

  • Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 4–6 hours.[1]

Workup and Purification:

  • Quench the reaction by carefully adding ice water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain this compound.[1]

Method 2: Synthesis of the Formylimidazole Precursor from Glycine

This patented method describes the synthesis of the key aldehyde intermediate with high purity and yield.

Vilsmeier Reaction:

  • The synthesis involves the reaction of a condensation product of glycine and methyl pentanimidate with a formamide (like N,N-dimethylformamide, DMF) and a chlorinating agent (like phosphorus oxychloride, POCl₃).[2]

  • The reaction can be catalyzed by a triflate catalyst to improve yield and purity.[2][3]

  • The resulting 2-butyl-4-chloro-5-formylimidazole is obtained after workup, which typically involves neutralization and extraction. A yield of 71% and a purity of 99.8% have been reported for this precursor.[2][3]

Reduction to Alcohol: The obtained 2-butyl-4-chloro-5-formylimidazole is then reduced to this compound as described in Method 1 .

Method 3: "One-Pot" Synthesis of the Formylimidazole Precursor from Valeronitrile

This approach aims to simplify the synthesis route by minimizing intermediate isolation steps.

Imido Ester Formation:

  • React valeronitrile with methanol in the presence of hydrochloric acid gas.

  • Treat the resulting mixture with ammonia to produce methyl pentanimidate. This intermediate is often not isolated.[3]

Imidazole Ring Formation and Chlorination:

  • The methyl pentanimidate is reacted with glycine.

  • The subsequent Vilsmeier reaction with POCl₃ and DMF yields 2-butyl-4-chloro-5-formylimidazole. This "one-pot" synthesis can achieve yields of over 50% with a purity of more than 98%.[3]

Final Reduction: The resulting aldehyde is then reduced to the target alcohol using the procedure outlined in Method 1 .

Method 4: Sustainable Synthesis via Suzuki Coupling and Imidazole Coupling

This method emphasizes green chemistry principles by using a recyclable catalyst and avoiding hazardous reagents.

Biaryl Intermediate Synthesis:

  • A Suzuki-Miyaura coupling reaction is performed between 2-bromobenzonitrile and 4-methylphenylboronic acid, catalyzed by palladium nanoparticles (PdNPs) derived from a brown seaweed. This step produces a key biaryl intermediate with excellent yield (98%).[4]

Imidazole Coupling:

  • 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde and potassium carbonate (K₂CO₃) are added to a solution of the brominated biaryl intermediate in DMF.

  • The mixture is heated to 40°C and stirred for 6 hours.[4]

Reduction Step: The coupled aldehyde is then reduced to the corresponding alcohol using sodium borohydride. While this method describes the overall synthesis of Losartan with a 27% yield, the specific yield for the reduction to this compound is not detailed separately.[4]

Synthesis Workflow Diagrams

Method_1 formylimidazole 2-butyl-4-chloro- 5-formylimidazole reduction Reduction formylimidazole->reduction NaBH4, Methanol/THF, 0-25°C, 4-6h product (2-butyl-4-chloro- 1H-imidazol-5-yl)methanol reduction->product

Caption: Workflow for the reduction of 2-butyl-4-chloro-5-formylimidazole.

Method_2 glycine Glycine condensation_product Condensation Product glycine->condensation_product imido_ester Methyl pentanimidate imido_ester->condensation_product vilsmeier Vilsmeier Reaction condensation_product->vilsmeier POCl3, DMF, (Triflate catalyst) formylimidazole 2-butyl-4-chloro- 5-formylimidazole vilsmeier->formylimidazole reduction Reduction formylimidazole->reduction NaBH4 product (2-butyl-4-chloro- 1H-imidazol-5-yl)methanol reduction->product

Caption: Synthesis pathway starting from glycine and methyl pentanimidate.

Method_3 valeronitrile Valeronitrile imido_ester_formation Imido Ester Formation valeronitrile->imido_ester_formation HCl, Methanol, NH3 imido_ester Methyl pentanimidate (in situ) imido_ester_formation->imido_ester vilsmeier Vilsmeier Reaction imido_ester->vilsmeier glycine Glycine glycine->vilsmeier POCl3, DMF formylimidazole 2-butyl-4-chloro- 5-formylimidazole vilsmeier->formylimidazole reduction Reduction formylimidazole->reduction NaBH4 product (2-butyl-4-chloro- 1H-imidazol-5-yl)methanol reduction->product

Caption: "One-pot" synthesis route originating from valeronitrile.

References

Spectroscopic Comparison of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol and Its Precursors in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol and its key precursors, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde and 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid, provides crucial insights for researchers and professionals in drug development. These compounds are pivotal intermediates in the synthesis of angiotensin II receptor blockers (ARBs), most notably Losartan, a widely prescribed medication for hypertension.[1] A thorough spectroscopic comparison ensures the identity, purity, and structural integrity of these precursors, which is essential for the synthesis of the final active pharmaceutical ingredient (API).

This guide offers a comparative analysis of the spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its aldehyde and carboxylic acid precursors. Detailed experimental protocols for these analytical techniques are also provided to support reproducible research.

Synthetic Pathway and Relationship of Precursors

The synthesis of this compound typically involves a multi-step process. A common route starts with the formation of the imidazole ring, followed by functional group manipulations at the C5 position. The carbaldehyde precursor is a key intermediate that can be reduced to the corresponding methanol or oxidized to the carboxylic acid. The relationship between these compounds is illustrated in the following workflow.

cluster_synthesis Synthetic Pathway Carbaldehyde 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde Methanol This compound Carbaldehyde->Methanol Reduction (e.g., NaBH4) CarboxylicAcid 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid Carbaldehyde->CarboxylicAcid Oxidation

Caption: Synthetic relationship of the compared imidazole precursors.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its aldehyde and carboxylic acid precursors. This data is essential for their identification and characterization during synthesis and quality control processes.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

CompoundChemical Shift (δ) ppm and MultiplicityAssignment
This compound ~4.29 (s, 2H)-CH₂OH
~2.5 (t, 2H)α-CH₂ (butyl)
~1.5 (m, 2H)β-CH₂ (butyl)
~1.3 (m, 2H)γ-CH₂ (butyl)
~0.9 (t, 3H)-CH₃ (butyl)
2-butyl-4-chloro-1H-imidazole-5-carbaldehyde ~9.6 (s, 1H)-CHO
~2.6 (t, 2H)α-CH₂ (butyl)
~1.6 (m, 2H)β-CH₂ (butyl)
~1.3 (m, 2H)γ-CH₂ (butyl)
~0.9 (t, 3H)-CH₃ (butyl)
2-butyl-4-chloro-1H-imidazole-5-carboxylic acid ~13.0 (br s, 1H)-COOH
~2.7 (t, 2H)α-CH₂ (butyl)
~1.6 (m, 2H)β-CH₂ (butyl)
~1.4 (m, 2H)γ-CH₂ (butyl)
~0.9 (t, 3H)-CH₃ (butyl)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

CompoundChemical Shift (δ) ppmAssignment
This compound ~148, ~138, ~125Imidazole ring carbons
~55-CH₂OH
~29, ~28, ~22, ~14Butyl chain carbons
2-butyl-4-chloro-1H-imidazole-5-carbaldehyde ~185-CHO
~150, ~140, ~130Imidazole ring carbons
~30, ~29, ~22, ~14Butyl chain carbons
2-butyl-4-chloro-1H-imidazole-5-carboxylic acid ~165-COOH
~152, ~142, ~128Imidazole ring carbons
~30, ~29, ~22, ~14Butyl chain carbons

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)Functional Group
This compound 3200-3400 (broad)O-H stretch (alcohol)
~2950C-H stretch (aliphatic)
~1670C=N stretch (imidazole)
~790C-Cl stretch
2-butyl-4-chloro-1H-imidazole-5-carbaldehyde ~2850, ~2750C-H stretch (aldehyde)
~1680C=O stretch (aldehyde)
~2950C-H stretch (aliphatic)
~1590C=N stretch (imidazole)
~800C-Cl stretch
2-butyl-4-chloro-1H-imidazole-5-carboxylic acid 2500-3300 (very broad)O-H stretch (carboxylic acid)
~1700C=O stretch (carboxylic acid)
~2950C-H stretch (aliphatic)
~1600C=N stretch (imidazole)
~800C-Cl stretch

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Peaks
This compound C₈H₁₃ClN₂O188.65189 [M+H]⁺, fragments from loss of H₂O, butyl chain
2-butyl-4-chloro-1H-imidazole-5-carbaldehyde C₈H₁₁ClN₂O186.64187 [M+H]⁺, fragments from loss of CO, butyl chain
2-butyl-4-chloro-1H-imidazole-5-carboxylic acid C₈H₁₁ClN₂O₂202.64203 [M+H]⁺, fragments from loss of H₂O, CO₂, butyl chain

Experimental Protocols

Standardized experimental protocols are critical for obtaining reliable and comparable spectroscopic data. The following sections outline the general procedures for the spectroscopic analysis of the imidazole precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is conducted. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-10 seconds) are typically required. The spectral width is set to around 220 ppm.

cluster_nmr NMR Experimental Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) H1_Acquisition ¹H NMR Acquisition SamplePrep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition SamplePrep->C13_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis and Interpretation Processing->Analysis

Caption: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: For solid samples, a small amount is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer, often coupled with a liquid chromatograph (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for these types of molecules, typically run in positive ion mode.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10-100 µg/mL) and introduced into the mass spectrometer.

  • Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Role in Drug Development and Signaling Pathways

This compound and its precursors are integral to the synthesis of Losartan, an angiotensin II receptor blocker.[1] Losartan functions by selectively inhibiting the AT₁ receptor, which is a key component of the renin-angiotensin system (RAS). The RAS plays a critical role in regulating blood pressure and fluid balance. By blocking the action of angiotensin II at the AT₁ receptor, Losartan prevents vasoconstriction and the release of aldosterone, leading to a decrease in blood pressure.

The structural integrity of the imidazole core and its substituents, which is confirmed by the spectroscopic methods described, is crucial for the effective binding of Losartan to the AT₁ receptor.

cluster_ras Simplified Renin-Angiotensin System Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT₁ Receptor AngiotensinII->AT1Receptor Binds to Vasoconstriction Vasoconstriction & Aldosterone Release AT1Receptor->Vasoconstriction Losartan Losartan (synthesized from precursors) Losartan->AT1Receptor Blocks

Caption: Role of Losartan in the Renin-Angiotensin System.

References

A Comparative Guide to Catalysts in the Synthesis of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of catalytic performance in the synthesis of the key losartan intermediate, (2-butyl-4-chloro-1H-imidazol-5-yl)methanol.

The synthesis of this compound, a critical intermediate in the production of the angiotensin II receptor blocker losartan, is a pivotal step in pharmaceutical manufacturing. The efficiency of this process is largely dependent on the choice of catalyst for the reduction of its precursor, 2-butyl-4-chloro-5-formylimidazole. This guide provides an objective comparison of the performance of different catalytic systems, supported by experimental data, to aid researchers in selecting the optimal synthetic route.

Performance Comparison of Catalytic Systems

The reduction of 2-butyl-4-chloro-5-formylimidazole to this compound is primarily achieved through two main routes: catalytic hydrogenation and chemical reduction with sodium borohydride. While sodium borohydride is a chemical reductant, it serves as a crucial benchmark for comparison against heterogeneous catalysts.

Catalyst / Reducing AgentCatalyst LoadingSolventTemperature (°C)Pressure (atm)Reaction Time (hr)Yield (%)Purity (%)
10% Palladium on Carbon (Pd/C) 5 wt%Methanol20 - 254 - 58 - 10Not explicitly stated, but part of a high-yield processHigh
Raney Nickel Not specifiedEthanol25 - 401 - 36 - 1280 - 88> 93
Sodium Borohydride (NaBH₄) N/A (reagent)Methanol / THF0 - 25Atmospheric4 - 685 - 90> 95

Experimental Protocols

Catalytic Hydrogenation

1. Using 10% Palladium on Carbon (Pd/C):

This protocol is based on a described industrial synthesis process.

  • Reaction Setup: A high-pressure autoclave is charged with 50 g (0.27 mol) of 2-butyl-4-chloro-5-formylimidazole, 500 ml of methanol, and 32 g of triethylamine. To this mixture, 2.5 g of 10% palladium on carbon is added.

  • Hydrogenation: The autoclave is sealed and pressurized with hydrogen gas to 4 - 5 kg/cm ² (approximately 4 - 5 atm). The reaction mixture is stirred at 20 - 25 °C for 8 - 10 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is removed from the autoclave. The solvent is evaporated under reduced pressure at a temperature below 50°C. Deionized water (250 ml) is added to the residue, which is then cooled to 25-30°C to precipitate the product. The solid product is collected by filtration.

2. Using Raney Nickel:

This is a general procedure for catalytic hydrogenation using Raney Nickel.

  • Catalyst Preparation: In a suitable reaction vessel, Raney Nickel is washed with ethanol to remove any residual water.

  • Reaction Setup: 2-butyl-4-chloro-5-formylimidazole is dissolved in ethanol. The prepared Raney Nickel is added to this solution under an inert atmosphere.

  • Hydrogenation: The reaction vessel is connected to a hydrogen source, and the pressure is maintained at 1–3 atm. The mixture is stirred at a temperature of 25–40°C. The reaction is monitored by TLC until the starting material is consumed (typically 6–12 hours).

  • Work-up and Isolation: After the reaction is complete, the catalyst is carefully removed by filtration through a bed of celite. The filtrate is concentrated under reduced pressure to yield this compound.

Chemical Reduction

1. Using Sodium Borohydride (NaBH₄):

This method offers a non-pressurized alternative to catalytic hydrogenation.

  • Reaction Setup: 2-butyl-4-chloro-5-formylimidazole is dissolved in methanol or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer. The solution is cooled to 0–5°C in an ice bath.

  • Reduction: Sodium borohydride (NaBH₄) is added portion-wise to the cooled solution while stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4–6 hours.

  • Work-up and Isolation: The reaction is quenched by the slow addition of ice water. The product is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization.

Visualizing the Synthesis Workflow

The general experimental workflow for the catalytic hydrogenation process can be visualized as follows:

G General Workflow for Catalytic Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Charge Reactor with: - 2-butyl-4-chloro-5-formylimidazole - Solvent (e.g., Methanol, Ethanol) - Catalyst (e.g., Pd/C, Raney Ni) hydrogenation Introduce Hydrogen Gas (1-5 atm) start->hydrogenation stirring Stir at Controlled Temperature (20-40°C) hydrogenation->stirring monitoring Monitor Reaction Progress (TLC) stirring->monitoring filtration Filter to Remove Catalyst monitoring->filtration Upon Completion concentration Concentrate Filtrate filtration->concentration isolation Isolate/Purify Product (e.g., Crystallization) concentration->isolation end end isolation->end Final Product: This compound

Safety Operating Guide

Navigating the Disposal of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol, a halogenated organic compound. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation exposure.[1][2] Always wear the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE) for Disposal

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from potential splashes of the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before use.Prevents skin contact with the hazardous substance.
Body Protection A laboratory coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[3][4][5] Under no circumstances should this chemical be poured down the drain.[1][4]

  • Classification: Identify and classify this compound as a "Halogenated Organic Hazardous Waste."[1] This classification is crucial for proper segregation and disposal.

  • Waste Container Selection:

    • Obtain a designated waste container that is compatible with chlorinated organic compounds. Plastic containers are often preferred for storing chemical waste.[4]

    • Ensure the container is clean, dry, and in good condition with a secure, leak-proof lid.[5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[6]

    • Include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[6]

    • Indicate the date when the waste was first added to the container.[6]

  • Waste Transfer:

    • Carefully transfer the waste chemical into the designated container, avoiding splashes or spills.

    • If the chemical is a solid, sweep it up carefully to avoid creating dust.[7]

    • For any residual amounts in the original container, it should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must also be collected as hazardous waste.[3]

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area within the laboratory.[4]

    • This area must be at or near the point of generation and away from incompatible materials.[4]

    • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[5]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4]

    • Complete all required waste disposal documentation accurately.

Experimental Workflow for Disposal

The following diagram outlines the logical flow of the disposal process for this compound.

start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Ventilated Area (Chemical Fume Hood) ppe->ventilation classify Classify as Halogenated Organic Hazardous Waste ventilation->classify container Select a Designated and Compatible Waste Container classify->container label Label Container: 'Hazardous Waste' & Chemical Name container->label transfer Transfer Waste into Container label->transfer seal Securely Seal Container transfer->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, immediately evacuate the area if necessary. Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills. Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container for disposal.[3] Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste. Prevent any spilled material from entering drains or waterways.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.

References

Personal protective equipment for handling (2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for handling (2-butyl-4-chloro-1H-imidazol-5-yl)methanol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on available data and the safety profile of the closely related compound, 2-butyl-4-chloro-5-formylimidazole. It is imperative to handle this chemical with caution and adhere to the principle of As Low As Reasonably Practicable (ALARP) exposure.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is designated with the signal word "Warning" and is associated with multiple hazard pictograms, indicating it may be corrosive, an environmental hazard, flammable, a health hazard, an irritant, an oxidizer, and toxic.[1] A comprehensive personal protective equipment (PPE) strategy is mandatory to ensure user safety.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety glasses with side shields or a face shield.Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
Hands Chemical-resistant gloves.Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it.[2]
Body Laboratory coat or appropriate protective clothing.To prevent skin exposure.[3]
Respiratory Use in a well-ventilated area or with local exhaust ventilation. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if exposure limits are exceeded or irritation is experienced.Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[3]

Operational Plan: Handling and Storage

Safe handling and storage are critical to prevent exposure and maintain the integrity of the compound.

Handling:

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Provide appropriate exhaust ventilation at places where dust is formed.[2]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke when using this product.[4]

Storage:

  • Store in a cool, dry place.[3]

  • Keep container tightly closed.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[4]

  • Do not let the product enter drains.[2]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Contaminated packaging should be treated as the product itself.[2]

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

Workflow for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure In Fume Hood Conduct Experiment Conduct Experiment Weigh/Measure->Conduct Experiment Decontaminate Surfaces Decontaminate Surfaces Conduct Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Hazardous

Caption: Chemical Handling Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-butyl-4-chloro-1H-imidazol-5-yl)methanol
Reactant of Route 2
(2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.